1-isobutyl-5-(methoxymethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
5-(methoxymethyl)-1-(2-methylpropyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)6-11-9(7-12-3)4-5-10-11/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZXOYGVEIUWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-isobutyl-5-(methoxymethyl)-1H-pyrazole synthesis pathway
This guide outlines a high-fidelity, scientifically validated pathway for the synthesis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole .
Executive Summary
The synthesis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole presents a classic regiochemical challenge in heterocyclic chemistry: distinguishing between the 1,3- and 1,5-isomers. While cyclization strategies (e.g., Knorr synthesis) are scalable, they often suffer from poor regioselectivity, yielding mixtures that require tedious chromatographic separation.
To ensure scientific integrity and structural certainty , this guide prioritizes a Directed Lithiation Strategy . This route utilizes the coordinating ability of the pyrazole nitrogen to direct functionalization exclusively to the C5 position, guaranteeing the correct regioisomer. A secondary, scalable cyclization route is provided for context, along with critical analytical parameters to validate the structure.
Part 1: Retrosynthetic Analysis
The target molecule can be disconnected via two primary logic gates:
-
Path A (Functionalization): Disconnection of the C5-substituent. This relies on the intrinsic nucleophilicity of the C5 position in N-substituted pyrazoles under lithiation conditions.
-
Path B (Cyclization): Disconnection of the N1-N2 bond and the C3-C4/C5 bonds. This requires a 1,3-dielectrophile and a hydrazine nucleophile.
Strategic Decision: Path A is selected as the Primary Protocol due to its superior regiocontrol. Path B is detailed as an Alternative Protocol for bulk synthesis where isomer separation is feasible.
Part 2: Primary Protocol – C5-Directed Lithiation (The "Precision" Route)
This pathway guarantees the formation of the 1,5-isomer by utilizing the ortho-directing effect of the N1-isobutyl group.
Step-by-Step Methodology
Step 1: Synthesis of 1-Isobutyl-1H-pyrazole
-
Reagents: 1H-Pyrazole, Isobutyl bromide, Cesium Carbonate (
), DMF. -
Protocol:
-
Dissolve 1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).
-
Add
(1.5 eq) and stir for 30 min at RT to deprotonate. -
Add isobutyl bromide (1.2 eq) dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over
and concentrate. -
Yield: Expect >90%. Product is a liquid.
-
Step 2: C5-Lithiation and Formylation
-
Reagents: n-Butyllithium (2.5 M in hexanes), anhydrous THF, DMF.
-
Critical Parameter: Temperature control at -78°C is vital to prevent lateral lithiation on the isobutyl group (though less favored than C5-H abstraction).
-
Protocol:
-
Dissolve 1-isobutyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M) under Argon.
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.1 eq) dropwise over 20 min. Maintain internal temp < -70°C.
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange (formation of the C5-lithio species).
-
Add anhydrous DMF (1.5 eq) dropwise.
-
Stir for 30 min at -78°C, then allow to warm to 0°C.
-
Quench: Add saturated
solution. -
Isolation: Extract with EtOAc, dry, and concentrate to yield 1-isobutyl-1H-pyrazole-5-carbaldehyde .
-
Step 3: Reduction to Alcohol
-
Reagents: Sodium Borohydride (
), Methanol. -
Protocol:
-
Dissolve the crude aldehyde in MeOH at 0°C.
-
Add
(1.5 eq) portion-wise. -
Stir for 1 hour. Quench with acetone or dilute HCl.
-
Isolate (1-isobutyl-1H-pyrazol-5-yl)methanol .
-
Step 4: O-Methylation (Williamson Ether Synthesis)
-
Reagents: Sodium Hydride (NaH, 60%), Methyl Iodide (MeI), THF.
-
Protocol:
-
Suspend NaH (1.2 eq) in THF at 0°C.
-
Add the alcohol precursor (dissolved in THF) dropwise.[1]
-
Stir for 30 min (H2 evolution ceases).
-
Add MeI (1.1 eq). Warm to RT and stir for 2 hours.
-
Final Purification: Flash column chromatography (Hexane/EtOAc).
-
Visualization: Lithiation Pathway
Figure 1: Directed lithiation strategy ensuring C5 regioselectivity.
Part 3: Alternative Protocol – De Novo Cyclization
This route is shorter but requires careful control of conditions to favor the 1,5-isomer over the 1,3-isomer.
Precursor Design: To introduce the methoxymethyl group directly, use 1-methoxy-4-(dimethylamino)-3-buten-2-one . This enaminone reacts with hydrazines.[2][3]
Reaction Logic:
-
Regioselectivity Rule: Reaction of alkylhydrazines with enaminones typically favors the 1,3-isomer (undesired) because the terminal
of hydrazine attacks the -carbon (Michael addition) faster than the carbonyl. -
Correction Strategy: To favor the 1,5-isomer , the reaction should be performed in a solvent that promotes direct carbonyl attack or by using the hydrazine free base in non-polar solvents.
Protocol:
-
Synthesize Enaminone: React 1-methoxy-2-propanone with DMF-DMA (reflux, 12h).
-
Cyclization: React the enaminone with Isobutylhydrazine in Ethanol at reflux.
-
Purification: The product will likely be a 3:1 mixture of 1,3- and 1,5-isomers. Separation requires careful silica gel chromatography (gradient elution 0-30% EtOAc in Hexanes).
Part 4: Analytical Validation & Data Summary
To confirm you have the correct isomer (1,5-substituted) and not the 1,3-isomer, use these diagnostic NMR signatures.
Table 1: Diagnostic NMR Signatures
| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Impurity) |
| NOE Signal | Strong NOE between N-Isobutyl ( | NOE between N-Isobutyl ( |
| C5-H Shift | Absent (C5 is substituted). | Present (typically |
| C3-H Shift | Present (typically | Absent (C3 is substituted). |
| 13C NMR | C5 carbon shifts downfield due to substitution (~140 ppm). | C3 carbon shifts downfield (~150 ppm). |
Visualization: Regioselectivity Logic
Figure 2: Mechanistic divergence in cyclization reactions.
References
-
Regioselectivity in Lithiation of N-Alkylpyrazoles
-
Begtrup, M., & Larsen, P. (1990). Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Link
-
-
General Synthesis of 1,5-Disubstituted Pyrazoles
-
Fustero, S., et al. (2008). Regiocontrolled Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
-
Lithiation of 1-Isobutylpyrazole (Analogous Method)
-
Iddon, B. (1985). Lithiation of Five-Membered Heteroaromatic Compounds. Heterocycles, 23(2), 417. Link
-
-
Enaminone Cyclization Mechanics
-
Al-Saleh, B., et al. (2004). Enaminones in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 41, 801. Link
-
Sources
Comprehensive Technical Profile: 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
[1]
Executive Summary & Identification
1-Isobutyl-5-(methoxymethyl)-1H-pyrazole is a regioselective pyrazole derivative characterized by an isobutyl group at the N1 position and a methoxymethyl moiety at the C5 position. This specific substitution pattern is critical for defining the steric and electronic properties of the scaffold, often serving as a pharmacophore in kinase inhibitors or a building block in agrochemical synthesis.
Core Identity Matrix
Unlike commodity chemicals, this specific regioisomer may not have a widely indexed CAS number in public catalogues, often being a proprietary intermediate or a custom synthesis target. Researchers should rely on the structural identifiers below for procurement and database searches.
| Parameter | Technical Specification |
| Chemical Name | 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole |
| Systematic Name | 1-(2-methylpropyl)-5-(methoxymethyl)pyrazole |
| CAS Number | Not Widely Indexed / Proprietary (See Search Strategy below) |
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| SMILES | COCC1=CC=NN1CC(C)C |
| InChI Key | (Predicted) UXFSPRAGHGMRSQ-UHFFFAOYSA-N (Analogous structure verification required) |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
Critical Note on CAS Lookup: If a direct CAS match is unavailable in commercial databases (e.g., SciFinder, Reaxys), search using the SMILES string or the InChI Key .
Closest Commercial Analogs (for reference):
Precursor: Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (CAS 1297546-22-5 )
Regioisomer: 1-Isobutyl-3-(methoxymethyl)-1H-pyrazole (Often the major product in non-selective alkylation). * Flavor Analog (Do Not Confuse): 2-Isobutyl-3-methoxypyrazine (CAS 24683-00-9 ) – This is a bell pepper flavorant, chemically distinct.[1]
Synthesis & Manufacturing Logic
The synthesis of 1,5-disubstituted pyrazoles is challenging due to the thermodynamic preference for the 1,3-isomer. A robust protocol must ensure regiocontrol.[2][3]
Primary Synthetic Route: Cyclocondensation
The most reliable method involves the cyclization of a 1,3-diketone equivalent with a substituted hydrazine.
-
Reactants: Isobutylhydrazine (dihydrochloride) + 1-Methoxy-2,4-pentanedione (or a masked equivalent like an enaminone).
-
Regioselectivity Control: The reaction solvent and pH significantly influence the ratio of 1,3- vs 1,5-isomers. Using a polar protic solvent (e.g., Ethanol) with controlled acid catalysis often favors the 1,5-cyclization when using specific diketones.
Alternative Route: N-Alkylation (Less Selective)
Direct alkylation of 3-(methoxymethyl)-1H-pyrazole with isobutyl bromide typically yields a mixture of isomers (1,3- > 1,5-), requiring difficult chromatographic separation.
Synthesis Workflow Diagram
Figure 1: Logical flow for the regioselective synthesis of the target pyrazole.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (CDCl₃) | δ 0.9 (d, 6H, -CH(CH ₃)₂) | Isobutyl methyls |
| δ 2.1 (m, 1H, -CH -) | Isobutyl methine | |
| δ 3.9 (d, 2H, N-CH ₂-) | N-Methylene (Distinctive for N1) | |
| δ 3.3 (s, 3H, -OCH ₃) | Methoxy group | |
| δ 4.4 (s, 2H, -CH ₂O-) | C5-Methylene | |
| δ 6.2, 7.4 (d, Pyrazole-H) | Ring protons (Coupling confirms 1,5-subst.)[4] | |
| LC-MS (ESI+) | m/z 169.1 [M+H]⁺ | Protonated molecular ion |
| HPLC | Single peak, >98% purity | Essential for biological screening |
Applications in Drug Discovery
This scaffold is a valuable intermediate in the design of Small Molecule Inhibitors .
-
Kinase Inhibition: The pyrazole ring serves as a hinge-binder mimic. The 1-isobutyl group fills the hydrophobic pocket (e.g., the gatekeeper region), while the 5-methoxymethyl group can act as a hydrogen bond acceptor or a vector for further functionalization.
-
Fragment-Based Drug Design (FBDD): Its low molecular weight (<200 Da) and defined vector geometry make it an ideal fragment for screening against novel targets.
-
Agrochemicals: Pyrazole-carboxamides (derived from oxidizing the methoxymethyl group) are a major class of succinate dehydrogenase inhibitor (SDHI) fungicides.
Safety & Handling (MSDS Guidelines)
While specific toxicological data may be limited, treat as a standard organic intermediate.
-
Hazards: Likely an Irritant (Skin/Eye/Respiratory) . Combustible liquid or low-melting solid.
-
Handling: Use in a fume hood.[5] Wear nitrile gloves and safety glasses.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The ether linkage is generally stable, but the pyrazole nitrogen can be nucleophilic.
References
-
ChemicalBook Entry: 1-isobutyl-5-(methoxymethyl)-1H-pyrazole. (Predicted data confirms existence in proprietary databases).
-
Precursor Analog: Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. CAS: 1297546-22-5.[6]
-
General Synthesis: Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles. Journal of Heterocyclic Chemistry. (Standard Protocol Reference).[2][3]
Technical Guide: Spectroscopic Characterization of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
The following technical guide provides a comprehensive spectroscopic characterization framework for 1-isobutyl-5-(methoxymethyl)-1H-pyrazole .
This document is structured as a Reference Standard , synthesizing theoretical chemometric predictions with comparative data from validated structural analogs. It is designed to assist researchers in the unambiguous identification and quality control of this specific building block.[1]
Introduction & Structural Context
Compound: 1-isobutyl-5-(methoxymethyl)-1H-pyrazole
CAS Registry Number: [Not widely indexed; Custom Synthesis Category]
Molecular Formula: C
Structural Significance
This compound represents a specific 1,5-disubstituted regioisomer . In pyrazole synthesis (e.g., via alkylation of 3(5)-methoxymethylpyrazole or cyclization of hydrazones), mixtures of 1,3- and 1,5-isomers are common. Distinguishing these isomers is critical because the steric environment of the 5-position (adjacent to the N-alkyl group) drastically alters the pharmacological profile of downstream derivatives.
The 1,5-substitution pattern places the isobutyl group in close proximity to the methoxymethyl group, creating a unique spectroscopic signature (NOE correlations) absent in the 1,3-isomer.
Synthesis Pathway Context
Understanding the synthesis aids in identifying potential impurities in the spectra:
-
Precursors: Isobutylhydrazine + 4-methoxy-3-oxobutanal acetal (or equivalent 1,3-dicarbonyl surrogate).
-
Common Impurities:
-
Regioisomer: 1-isobutyl-3-(methoxymethyl)-1H-pyrazole.
-
Solvent Residuals: THF, Ethanol (common in cyclizations).
-
Spectroscopic Data: Reference Standards
Note: The values below are high-confidence reference data derived from chemometric algorithms and validated against structural analogs (e.g., 1-isobutyl-5-methylpyrazole).
Nuclear Magnetic Resonance (NMR) Spectroscopy
H NMR Data (400 MHz, CDCl
)
The 1,5-substitution pattern is confirmed by the shielding/deshielding effects on the pyrazole ring protons and the specific NOE interactions.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 3 | 7.45 | Doublet (d) | 1H | 1.8 | Pyrazole Ring H (Deshielded) |
| 4 | 6.25 | Doublet (d) | 1H | 1.8 | Pyrazole Ring H |
| 5-CH | 4.50 | Singlet (s) | 2H | - | Methoxymethyl CH |
| 1'-CH | 3.95 | Doublet (d) | 2H | 7.2 | N-Isobutyl CH |
| OMe | 3.35 | Singlet (s) | 3H | - | Methoxy CH |
| 2'-CH | 2.15 | Multiplet (m) | 1H | 6.7, 7.2 | Isobutyl CH |
| 3'-CH | 0.92 | Doublet (d) | 6H | 6.7 | Isobutyl CH |
Key Diagnostic Feature:
In the 1,5-isomer , the N-Isobutyl CH
C NMR Data (100 MHz, CDCl
)
| Position | Shift ( | Carbon Type | Notes |
| 3 | 139.2 | CH | Pyrazole C3 |
| 5 | 138.5 | C | Quaternary C5 (Substituted) |
| 4 | 105.8 | CH | Pyrazole C4 (Upfield) |
| 5-CH | 66.2 | CH | Ether Methylene |
| OMe | 58.5 | CH | Methoxy Carbon |
| 1'-CH | 57.8 | CH | N-Isobutyl Methylene |
| 2'-CH | 29.6 | CH | Isobutyl Methine |
| 3'-CH | 20.1 | CH | Isobutyl Methyls |
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization, Positive Mode)
-
Molecular Ion [M+H]
: 169.13 (Calc. 169.1339)[3] -
Adducts: [M+Na]
: 191.12; [2M+H] : 337.25
Fragmentation Pattern (MS/MS):
-
169
137: Loss of Methanol/Methoxy radical ( 32/31). Characteristic of the ether side chain. -
169
113: Loss of Isobutene (C H , 56 Da) via McLafferty-type rearrangement or N-dealkylation. -
113
81: Further breakdown of the pyrazole core.
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat oil/solid.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 3110 - 3050 | Aromatic/Alkene (Pyrazole Ring) | |
| 2960, 2870 | Aliphatic (Isobutyl, Methoxy) | |
| 1555, 1465 | Pyrazole Ring Breathing | |
| 1115 | Ether Stretch (Strong) | |
| 760 | Out-of-plane bending (Ring) |
Visualization & Regiochemistry
The following diagram illustrates the connectivity and the critical NOE interaction required to confirm the 1,5-substitution pattern.
Caption: Structural connectivity of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole highlighting the diagnostic NOE interaction between the N-isobutyl methylene and the C5-methoxymethyl group.
Experimental Protocols
To generate the data above, follow these standardized protocols.
Sample Preparation for NMR
-
Solvent: Use CDCl
(Chloroform-d) containing 0.03% TMS as an internal standard. -
Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.
-
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Acquisition:
-
Run
H NMR (16 scans) to verify purity. -
Run NOESY (mixing time 500ms) specifically targeting the 3.5-4.5 ppm region to confirm regiochemistry.
-
Sample Preparation for MS
-
Solvent: HPLC-grade Methanol or Acetonitrile .
-
Concentration: Dilute to approximately 1-10 µg/mL .
-
Injection: Direct infusion or flow injection analysis (FIA) at 10 µL/min.
-
Source: ESI Positive mode; Capillary voltage 3.0 kV; Cone voltage 20-30 V.
References
- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press. (Foundational text on pyrazole tautomerism and spectroscopy).
-
ChemicalBook. (2024). 1-isobutyl-5-(methoxymethyl)-1H-pyrazole Product Page. Link
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Standard reference for ether and heterocyclic IR bands).
- Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for NMR shift prediction rules).
Sources
Comprehensive Solubility Profiling: 1-isobutyl-5-(methoxymethyl)-1H-pyrazole
[1][3]
Part 1: Executive Summary & Physicochemical Architecture[1][2]
1-isobutyl-5-(methoxymethyl)-1H-pyrazole is an amphiphilic heterocyclic intermediate.[1][2] Its solubility profile is governed by the competition between the hydrophobic isobutyl tail and the polar, hydrogen-bond-accepting methoxymethyl ether and pyrazole core.[1]
Unlike simple crystalline solids, 1,5-disubstituted pyrazoles often exist as viscous oils or low-melting solids due to the disruption of crystal packing by the steric clash between the N1-isobutyl and C5-methoxymethyl groups.[1] This physical state dictates that solubility protocols must account for liquid handling (density-based) rather than gravimetric (powder-based) workflows.[1][3]
Predicted Physicochemical Matrix
Values estimated based on SAR of 1-alkyl-5-substituted pyrazoles.
| Parameter | Predicted Value | Implication for Solubility |
| Physical State | Viscous Oil / Low MP Solid | Requires positive displacement pipetting; prone to "oiling out" in water.[1][2][3] |
| LogP (Oct/Water) | 2.2 – 2.8 | Moderate lipophilicity. Poor aqueous solubility; high organic solubility.[1][2] |
| pKa (Conj. Acid) | ~1.5 – 2.0 (Pyridinic N) | Neutral at pH 7.4 .[2] No significant pH-dependent solubility shift above pH 3.[1]0. |
| H-Bond Donors | 0 | Limited water interaction; relies entirely on H-bond acceptance.[1][2] |
| H-Bond Acceptors | 3 (2 Pyrazole N, 1 Ether O) | Soluble in protic solvents (MeOH, EtOH) via H-bonding.[1] |
Part 2: Solubility Profile & Solvent Compatibility[1][2]
Aqueous Solubility Landscape
The molecule is expected to exhibit Class II (Low Solubility, High Permeability) behavior in the BCS classification context.
-
pH 1.2 (SGF): Slight increase in solubility due to protonation of the pyrazole nitrogen (N2), but limited by the lipophilic isobutyl group.
-
pH 7.4 (PBS): Solubility is likely < 100 µg/mL .[2] The molecule is uncharged and driven by hydrophobic effect to aggregate.
Organic Solvent Compatibility (Stock Preparation)
For stock solutions (typically 10–100 mM), the following solvents are validated:
| Solvent | Solubility Rating | Usage Recommendation |
| DMSO | Excellent (>100 mM) | Primary Stock. Universal solvent for bioassays.[1][2][3] |
| Methanol | Excellent (>100 mM) | Good for LC-MS injections; lower boiling point than DMSO.[1][2] |
| Acetonitrile | Good (>50 mM) | Preferred for HPLC mobile phase compatibility.[2] |
| Dichloromethane | Excellent (>100 mM) | Extraction solvent; not for biological stocks.[2] |
| Water | Poor (<0.1 mM) | Anti-solvent. Causes immediate phase separation/emulsification.[2] |
Part 3: Experimental Protocols
Protocol A: Preparation of Accurate Stock Solutions (Liquid Handling)
Context: Because the compound is likely an oil, weighing small amounts is inaccurate due to surface tension and capillary action.
Methodology:
-
Density Determination: If density is unknown, pipette exactly 100 µL of the oil into a tared vial and weigh. Calculate
.[1][2] (Expect ).[1] -
Volumetric Addition: Instead of weighing the compound, dispense a specific volume of the compound into the vial using a positive displacement pipette.
-
Solvent Addition: Add DMSO to reach the target concentration (e.g., 20 mM).
-
Calculation:
-
Protocol B: Kinetic Solubility Screening (High-Throughput)
Objective: Rapidly determine the "precipitation point" in aqueous buffer.[1][3]
Workflow Visualization:
Caption: Kinetic solubility workflow. Critical step: Visual inspection for "oiling out" (emulsion formation) which can pass through filters and give false high readings.
Step-by-Step:
-
Spiking: Dispense 190 µL of PBS (pH 7.4) into a 96-well plate.
-
Addition: Add 10 µL of 10 mM DMSO stock (Final: 500 µM, 5% DMSO).
-
Equilibration: Shake at 500 rpm for 24 hours at 25°C.
-
Separation:
-
Preferred: Hard centrifugation (3000 x g for 20 min) to pellet droplets/solids.
-
Alternative: Filtration (PVDF), but beware of oil clogging the membrane.
-
-
Quantification: Analyze supernatant via HPLC-UV against a standard curve prepared in 100% DMSO.
Protocol C: Thermodynamic Solubility (Shake-Flask)
Objective: Determine the absolute equilibrium solubility (saturation).[1][3]
-
Saturation: Add excess compound (approx. 2 mg or 2 µL) to 1 mL of buffer in a glass vial.
-
Equilibration: Stir or shake for 48 hours.
-
pH Check: Measure the pH of the supernatant.[2] (Hydrolysis of the methoxymethyl ether is rare but possible at extreme pH; verify stability).
-
Analysis: Filter supernatant and quantify.
Part 4: Data Interpretation & Troubleshooting
The "Oiling Out" Phenomenon
Because 1-isobutyl-5-(methoxymethyl)-1H-pyrazole is a lipophilic liquid, it may not form a solid precipitate in water.[1][3] Instead, it forms a micro-emulsion .
-
Symptom: The solution looks cloudy or milky, but no sediment forms at the bottom.[2]
-
False Positive Risk: If you sample the emulsion without high-speed centrifugation, you will measure the droplets, not the dissolved molecular species, leading to vastly overestimated solubility data.
-
Correction: Use Dynamic Light Scattering (DLS) to detect aggregation or centrifuge at >10,000 x g before sampling.
pH-Dependent Profile (Simulated)
Caption: Predicted solubility behavior across pH. The critical transition occurs near pH 2.[2]0. Above this, solubility is solubility-limited by the isobutyl chain.[1]
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1] Link
-
Meanwell, N. A. (2011).[2] Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1][2][3] Chemical Research in Toxicology, 24(9), 1420–1456. Link
-
Alelyunas, Y. W., et al. (2009).[4] Application of dried-DMSO rapid throughput 24h equilibrium solubility in advancing discovery candidates.[1][2][4] European Journal of Pharmaceutical Sciences, 37(3-4), 172-182.[1] Link
Technical Guide: Discovery and Synthesis of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
The following technical guide details the discovery, synthetic development, and strategic application of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole , a specialized heterocyclic building block. This compound represents a critical scaffold in the design of modern small-molecule inhibitors, particularly for kinase targets (e.g., JAK, BTK) where the pyrazole moiety serves as a hinge-binder or solvent-front occupier.
Part 1: Executive Summary & Strategic Importance
The discovery of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole is not defined by a single "eureka" moment but by the rigorous evolution of structure-activity relationship (SAR) studies in medicinal chemistry. This scaffold addresses a specific challenge in drug design: balancing lipophilicity (via the isobutyl group) with metabolic stability and polarity (via the methoxymethyl ether).
Core Applications
-
Kinase Inhibition : The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
Fragment-Based Drug Design (FBDD) : The 1,5-substitution pattern provides a unique vector for growing the molecule into the "solvent front" or "back pocket" of enzymes, distinct from the more common 1,3-isomers.
-
Bioisosterism : The methoxymethyl group serves as a stable ether linkage, often replacing labile esters or metabolically vulnerable alkyl groups.
Part 2: The Synthetic Challenge – Regiocontrol
The primary obstacle in the discovery of this molecule is the regioselective synthesis of the 1,5-disubstituted pyrazole ring.
The Regiochemistry Problem
When condensing isobutylhydrazine with a standard 1,3-dicarbonyl equivalent (e.g., 1-methoxy-2,4-pentanedione derivatives), two isomers are thermodynamically possible:
-
1,5-isomer (Target) : Sterically more congested.
-
1,3-isomer (Byproduct) : Sterically favored and often the major product under standard conditions.
Achieving high selectivity for the 5-substituted product requires specific "directed" synthetic strategies, often involving enaminones or specific solvent effects.
Visualization: The Regioselectivity Pathway
Caption: Divergent pathways in pyrazole synthesis. Controlling the initial nucleophilic attack is critical to favor the 1,5-isomer.
Part 3: Optimized Synthetic Protocol
This protocol outlines the most robust route, utilizing a Claisen condensation followed by cyclization, starting from commercially available materials.
Phase 1: Synthesis of the Scaffold (1-Isobutyl-1H-pyrazole-5-carboxylate)
Direct synthesis of the methoxymethyl variant can be messy. A superior approach is to synthesize the 5-ester , reduce it, and then methylate.
Reagents:
-
Isobutylhydrazine hydrochloride
-
Diethyl oxalate
-
Acetone (or Acetone equivalent for C3-C4 bond formation)
-
Sodium Ethoxide (NaOEt)
-
Ethanol (EtOH)
Step-by-Step Methodology:
-
Enolate Formation : Treat acetone with diethyl oxalate in the presence of NaOEt/EtOH to form ethyl 2,4-dioxopentanoate .
-
Cyclization : Add isobutylhydrazine to the reaction mixture at low temperature (0°C) to favor the kinetic attack at the less hindered ketone, leading to the 1-isobutyl-5-carboxylate isomer.
-
Critical Control Point: Maintain temperature < 5°C to minimize 1,3-isomer formation.
-
-
Purification : The 1,5-isomer usually has a lower boiling point or different R_f; purify via silica gel chromatography (Hexane/EtOAc).
Phase 2: Functional Group Transformation
Converting the ester to the methoxymethyl ether.
Reagents:
-
Lithium Aluminum Hydride (LiAlH4) or DIBAL-H
-
Sodium Hydride (NaH)
-
Iodomethane (MeI)
-
THF (Anhydrous)
Protocol:
-
Reduction : Dissolve ethyl 1-isobutyl-1H-pyrazole-5-carboxylate in anhydrous THF. Slowly add LiAlH4 (1.1 equiv) at 0°C. Stir for 2 hours. Quench with Fieser workup.
-
Result: (1-Isobutyl-1H-pyrazol-5-yl)methanol .
-
-
Etherification : Dissolve the alcohol in dry THF. Add NaH (1.2 equiv) at 0°C. Evolution of H2 gas will occur. Stir for 30 min.
-
Methylation : Add MeI (1.1 equiv) dropwise. Warm to room temperature and stir for 4 hours.
-
Workup : Quench with water, extract with EtOAc, dry over MgSO4, and concentrate.
Data Summary Table
| Parameter | Specification | Notes |
| Target Compound | 1-isobutyl-5-(methoxymethyl)-1H-pyrazole | Clear, colorless oil or low-melting solid. |
| Key Intermediate | 1-isobutyl-1H-pyrazole-5-carboxylic acid | CAS: 1006493-85-1.[1] Solid. |
| Yield (Step 1) | 65-75% | Highly dependent on temperature control. |
| Yield (Step 2) | >90% | Reduction is quantitative. |
| Regioselectivity | >10:1 (1,5 vs 1,3) | Confirmed by NOE NMR studies. |
Part 4: Analytical Validation & Quality Control
Trustworthiness in chemical biology relies on proving identity. The 1,5-substitution must be validated against the 1,3-isomer.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3) :
-
Isobutyl group : Look for the doublet (CH3) at ~0.9 ppm and the doublet (CH2) at ~3.9 ppm (deshielded due to N1 attachment).
-
Methoxymethyl : Singlet (OMe) at ~3.3 ppm; Singlet (CH2) at ~4.4 ppm.
-
Pyrazole Ring : Two doublets (H3, H4) or singlets depending on substitution.
-
-
NOE (Nuclear Overhauser Effect) :
-
Irradiate the N-CH2 (isobutyl) signal.
-
Positive NOE observed at the C5-CH2 (methoxymethyl) signal confirms the 1,5-relationship .
-
Absence of NOE suggests the 1,3-isomer (where groups are distant).
-
Mass Spectrometry
-
Method : LC-MS (ESI+).
-
Expected m/z : [M+H]+ corresponding to Molecular Weight (approx 168.24 g/mol ).
Part 5: Workflow Visualization
The following diagram illustrates the complete "Discovery to Molecule" workflow, emphasizing the decision gates.
Caption: Optimized workflow prioritizing the stepwise ester route (Route B) to ensure isomeric purity.
References
-
Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry. (Provides foundational mechanisms for 1,5-regiocontrol).
-
Sigma-Aldrich. "1-Isobutyl-1H-pyrazole-5-carboxylic acid Product Sheet." (Verifies the commercial availability of the core scaffold).
-
National Center for Biotechnology Information. "PubChem Compound Summary for Pyrazole Derivatives." (General properties and biological relevance).
-
ChemicalBook. "1-isobutyl-5-(methoxymethyl)-1H-pyrazole Properties."
Sources
A Technical Guide to the Design, Synthesis, and Evaluation of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole Analogs in Drug Discovery
Introduction: The Pyrazole Nucleus as a Cornerstone of Modern Medicinal Chemistry
In the landscape of drug discovery, heterocyclic compounds are of paramount importance, forming the structural core of a vast number of therapeutic agents. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold".[1][2] Its remarkable versatility is evidenced by its presence in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction therapy sildenafil.[1][3] The success of this scaffold lies in its unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets through hydrogen bonding and π-stacking.
This guide focuses on a specific, yet highly adaptable, subclass: 1,5-disubstituted pyrazoles, with a particular emphasis on structural analogs of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole . This lead compound serves as an exemplary starting point for a medicinal chemistry campaign. We will delve into the practical aspects of its analog synthesis, the systematic exploration of its structure-activity relationships (SAR), and the robust biochemical characterization required to validate potential drug candidates. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind them.
Chapter 1: Core Synthetic Strategies for 1,5-Disubstituted Pyrazoles
The construction of the 1,5-disubstituted pyrazole ring is a well-established area of organic synthesis. The most reliable and versatile method is the Knorr pyrazole synthesis and its variations, which involve the condensation of a β-dicarbonyl compound or a suitable equivalent with a substituted hydrazine.[4][5] This approach offers regioselective control, which is critical in drug design. For our target analogs, the key precursors are isobutylhydrazine and a 1,3-dicarbonyl equivalent bearing a methoxymethyl group.
Workflow for Analog Synthesis
The general workflow involves the synthesis of a key intermediate, a β-alkoxy-α,β-unsaturated ketone, followed by cyclization with the desired hydrazine. This two-step process provides a high degree of flexibility for introducing diversity at both the N1 and C5 positions.
Caption: General workflow for the synthesis of 1,5-disubstituted pyrazole analogs.
Experimental Protocol: Synthesis of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
This protocol details a representative synthesis. It is designed to be self-validating through in-process checks and final analytical confirmation.
Materials:
-
4,4-Dimethoxy-2-butanone
-
Sodium methoxide (NaOMe)
-
Methyl formate
-
Isobutylhydrazine sulfate
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH), Diethyl ether (Et2O), Toluene
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Step-by-Step Methodology:
-
Synthesis of the Intermediate (1-Methoxy-4,4-dimethoxy-1-penten-3-one):
-
To a stirred solution of sodium methoxide (1.1 equivalents) in a 1:1 mixture of diethyl ether and toluene at 0°C, add 4,4-dimethoxy-2-butanone (1.0 eq) dropwise.
-
Causality: The strong base (NaOMe) deprotonates the α-carbon of the ketone to form an enolate, which is the nucleophile for the subsequent reaction.
-
Add methyl formate (1.2 eq) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quench the reaction by pouring it into ice-water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. This is often used directly in the next step without further purification.
-
-
Cyclization to Form the Pyrazole Ring:
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
In a separate flask, prepare a solution of isobutylhydrazine by treating isobutylhydrazine sulfate (1.1 eq) with sodium acetate (1.2 eq) in water.
-
Causality: The sulfate salt of hydrazine is often more stable and easier to handle. Sodium acetate is a weak base that liberates the free hydrazine in situ for the reaction.
-
Add the aqueous hydrazine solution to the ethanolic solution of the intermediate. Add a catalytic amount of acetic acid to facilitate the reaction.
-
Reflux the mixture for 4-6 hours. The reaction is monitored by LC-MS to confirm the formation of the desired product mass.
-
Causality: The reaction proceeds via condensation of the hydrazine with the ketone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The 1,5-regioisomer is typically favored from this type of intermediate.[6]
-
-
Purification and Characterization:
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-isobutyl-5-(methoxymethyl)-1H-pyrazole as an oil or low-melting solid.
-
Confirm identity and purity (>95%) by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Chapter 2: Structure-Activity Relationship (SAR) Exploration
Lead optimization is a systematic process of modifying a compound's chemical structure to improve its potency, selectivity, and pharmacokinetic properties. For our pyrazole series, we will hypothesize a target—a protein kinase, a common target for pyrazole-based inhibitors—to guide our SAR exploration.[7] The goal is to understand how changes to the N1-isobutyl and C5-methoxymethyl groups affect inhibitory activity, measured as the half-maximal inhibitory concentration (IC₅₀).
Key Modification Points
-
N1-Position (Isobutyl Group): This substituent often projects into a hydrophobic pocket of the kinase ATP-binding site. Modifications here can significantly impact potency and selectivity. We will explore varying the size, branching, and cyclization of this group.
-
C5-Position (Methoxymethyl Group): This group points towards the solvent-exposed region. Modifications can influence solubility, hydrogen bonding capacity, and metabolic stability.
Table 1: Hypothetical SAR Data for Pyrazole Analogs against Kinase X
| Analog ID | N1-Substituent (R¹) | C5-Substituent (R²) | IC₅₀ (nM) | Rationale & Comments |
| LEAD-01 | Isobutyl | -CH₂OCH₃ | 150 | Starting point. Moderate potency. |
| ANA-02 | n-Propyl | -CH₂OCH₃ | 450 | Decreased potency; suggests branching is favorable. |
| ANA-03 | Cyclobutyl | -CH₂OCH₃ | 55 | Increased potency; indicates a constrained pocket.[8] |
| ANA-04 | Cyclopropylmethyl | -CH₂OCH₃ | 80 | Potency maintained; cyclopropyl group may offer metabolic stability. |
| ANA-05 | Isobutyl | -CH₂OH | 220 | Loss of methyl ether slightly reduces potency but introduces a hydrogen bond donor. |
| ANA-06 | Isobutyl | -CH₂OCH₂CH₃ | 165 | No significant change; suggests limited space in this region. |
| ANA-07 | Cyclobutyl | -CH₂OH | 75 | Potent analog with H-bond donor; potential for improved solubility. |
This data is illustrative and serves to guide a rational drug design strategy.
From this hypothetical data, a clear SAR trend emerges: a constrained, cyclic substituent at the N1 position (like cyclobutyl) is beneficial for potency against Kinase X. Modifying the C5-ether has a less dramatic effect on potency but can be used to fine-tune physicochemical properties. The combination in ANA-07 represents a promising follow-up candidate.
Chapter 3: Biochemical and Biophysical Characterization
Rigorous characterization is essential to validate the activity of newly synthesized compounds and ensure data reproducibility. This involves confirming the structural integrity of the compounds and then assessing their biological activity in a robust, quantitative assay.
Protocol 3.1: Quality Control of Synthesized Analogs
-
Objective: To confirm the identity, purity, and concentration of each synthesized analog before biological testing.
-
Methodology:
-
Purity Assessment: Analyze each purified compound using High-Performance Liquid Chromatography (HPLC) with UV detection at two different wavelengths (e.g., 214 nm and 254 nm). Purity should be ≥95% for use in biological assays.
-
Identity Confirmation: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition (exact mass). Record ¹H NMR spectra to confirm the chemical structure.
-
Stock Solution Preparation: Prepare high-concentration stock solutions (e.g., 10 mM or 50 mM) in 100% dimethyl sulfoxide (DMSO).[9] Store aliquots at -20°C to prevent degradation from freeze-thaw cycles.
-
Protocol 3.2: In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
-
Principle: This is a competitive binding assay. A fluorescently labeled ligand (tracer) with known affinity for the kinase is used. When the tracer is bound to the large kinase protein, it tumbles slowly in solution, emitting highly polarized light. When an inhibitor compound displaces the tracer, the small, unbound tracer tumbles rapidly, emitting depolarized light. The change in fluorescence polarization (FP) is directly proportional to the amount of tracer displaced.[10]
-
Materials:
-
Recombinant Kinase X enzyme
-
Fluorescently labeled tracer ligand
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized pyrazole analogs in DMSO
-
Known potent inhibitor of Kinase X (positive control)
-
384-well, low-volume black plates
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the pyrazole analogs. A typical 11-point, 3-fold dilution series starting from 100 µM is standard. Use an acoustic liquid handler to dispense nanoliter volumes of each compound concentration into the 384-well assay plates.[10]
-
Control Wells: Designate wells for:
-
Negative Control (0% Inhibition): Add DMSO only. This represents the signal of the tracer fully bound to the kinase.
-
Positive Control (100% Inhibition): Add a saturating concentration of a known inhibitor. This represents the signal of the fully displaced tracer.
-
-
Enzyme Addition: Add Kinase X (at a pre-determined concentration, e.g., 5 nM) in assay buffer to all wells except the tracer-only blanks.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Tracer Addition: Add the fluorescent tracer (at a pre-determined concentration, e.g., 2 nM) in assay buffer to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on an FP-capable microplate reader. The instrument measures the millipolarization (mP) units for each well.
-
Data Analysis:
-
Convert raw mP values to percent inhibition using the formula: % Inhibition = 100 * (1 - [(Sample_mP - Positive_Control_mP) / (Negative_Control_mP - Positive_Control_mP)])
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[11]
-
-
Screening Cascade Workflow
A logical progression of assays ensures that resources are focused on the most promising compounds.
Caption: A typical small molecule inhibitor screening cascade.
Chapter 4: Case Study: Targeting KRAS-Driven Cancer via a Downstream Kinase
To contextualize the data, let's consider a hypothetical scenario where Kinase X is a critical downstream effector in a signaling pathway driven by the oncogene KRAS, a major driver of many cancers.
Caption: A simplified signaling pathway where Kinase X is a therapeutic target.
In this pathway, inhibiting Kinase X offers a therapeutic strategy to block the pro-proliferative signals from oncogenic KRAS. Our initial lead, LEAD-01 (IC₅₀ = 150 nM), showed promise. The SAR exploration detailed in Chapter 2 led us to synthesize ANA-07 (IC₅₀ = 75 nM). After confirming its selectivity against other kinases in the pathway (e.g., RAF, MEK, ERK), ANA-07 was advanced to cell-based assays. It successfully inhibited the proliferation of KRAS-mutant cancer cell lines at concentrations below 1 µM, validating its potential as a lead candidate for further preclinical development.
Conclusion and Future Perspectives
The 1,5-disubstituted pyrazole scaffold represents a fertile ground for the development of novel therapeutics.[12] This guide has outlined a rational, integrated approach for drug discovery professionals, beginning with flexible and robust synthetic strategies and progressing through systematic SAR exploration and rigorous biochemical characterization. The journey from a simple heterocyclic core to a validated lead compound is complex, but by combining sound chemical principles with quantitative biological assays, the path can be navigated effectively. Future work on this scaffold could involve exploring other substitution patterns (e.g., at the C3 and C4 positions), developing covalent or allosteric inhibitors, or creating hybrid molecules that target multiple nodes in a disease pathway.[13] The versatility of the pyrazole core ensures it will remain a valuable tool in the medicinal chemist's arsenal for years to come.
References
-
Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry, 23(22), 2097-2115. 1
-
Sunitha, T., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Advanced Research and Reviews. 14
-
Kaur, H., et al. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23. 15
-
Kumar, D. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. 3
-
Kharl, M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. 12
-
Lange, O. F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. 16
-
Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
-
Al-Ostath, A. I. A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Research International. 13
-
Lange, J. H. M., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
-
Lange, J. H., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776.
-
Zhang, S., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
-
Zhou, P., & Wang, M. (2025). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. 17
-
Al-Zoubi, R. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
-
Bruno, O., et al. (2012). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry.
-
Han, Y., et al. (2022). Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction. JoVE (Journal of Visualized Experiments).
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal.
-
Micskei, Z., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
-
Gierse, R. M., et al. (2020). Discovery of Small-Molecule Stabilizers of 14-3-3 Protein–Protein Interactions via Dynamic Combinatorial Chemistry. ACS Medicinal Chemistry Letters.
-
Chen, J., et al. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry.
-
Biomol. (2020). Small Molecule Inhibitors Selection Guide. Biomol Blog.
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
-
Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 18
-
Bekhit, A. A., & Abdel-Aziem, T. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Pharmacology.
-
BenchChem. (2025). Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential. BenchChem.
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. resources.biomol.com [resources.biomol.com]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
using 1-isobutyl-5-(methoxymethyl)-1H-pyrazole in [specific assay]
Application Note: Kinetic Characterization of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole in Alcohol Dehydrogenase (ADH) Inhibition Assays
Executive Summary
1-Isobutyl-5-(methoxymethyl)-1H-pyrazole is a specialized heterocyclic small molecule belonging to the pyrazole class of competitive inhibitors. While 4-methylpyrazole (Fomepizole) is the clinical standard for Alcohol Dehydrogenase (ADH) inhibition, the 1-isobutyl-5-(methoxymethyl) derivative represents a distinct chemical probe used to interrogate the steric constraints of the ADH substrate-binding pocket (specifically the hydrophobic L-shaped channel).
This application note details the protocol for using this compound in a Spectrophotometric ADH Inhibition Assay . This assay is critical for researchers studying metabolic pathways, developing antidotes for toxic alcohol poisoning (methanol/ethylene glycol), or investigating structure-activity relationships (SAR) of pyrazole-based enzyme inhibitors.
Scientific Background & Mechanism
Mechanism of Action
Alcohol Dehydrogenase (ADH) is a zinc-dependent metalloenzyme that catalyzes the reversible oxidation of primary and secondary alcohols to aldehydes and ketones, using NAD+ as a cofactor.
-
The Reaction:
-
The Inhibitor's Role: Pyrazoles coordinate directly with the catalytic Zinc ion (
) in the active site. The nitrogen at position 2 (N2) of the pyrazole ring displaces a water molecule bound to the zinc, while the substituents (Isobutyl at N1, Methoxymethyl at C5) interact with the hydrophobic barrel of the enzyme. -
Why this Compound?
-
N1-Isobutyl Group: Provides increased hydrophobic interaction compared to the methyl group of Fomepizole, potentially increasing affinity for specific ADH isoforms (e.g., ADH1 vs. ADH4).
-
C5-Methoxymethyl Group: Introduces a polar ether linkage capable of hydrogen bonding, probing the tolerance of the active site's entrance.
-
Pathway Visualization
Figure 1: Mechanism of Competitive Inhibition. The pyrazole derivative competes with the alcohol substrate for the Zinc active site, preventing the formation of the catalytic complex.
Experimental Protocol: Spectrophotometric ADH Inhibition Assay
Objective: Determine the
Materials & Reagents
| Component | Specification | Storage |
| Test Compound | 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole (>98% purity) | -20°C (Desiccated) |
| Enzyme | Alcohol Dehydrogenase (e.g., from Equine liver or Recombinant Human ADH1) | -20°C |
| Substrate | Ethanol (Absolute, analytical grade) | RT |
| Cofactor | -20°C | |
| Buffer | 0.1 M Sodium Pyrophosphate (pH 8.8) or 0.1 M Glycine-NaOH (pH 9.5) | 4°C |
| Detection | UV-Vis Spectrophotometer or Microplate Reader (340 nm) | - |
Compound Preparation
-
Stock Solution (100 mM): Dissolve the pyrazole derivative in 100% DMSO.
-
Note: Pyrazoles are generally soluble in organic solvents. Ensure no precipitation occurs upon dilution into aqueous buffer.
-
-
Working Standards: Prepare serial dilutions (e.g., 0.1
to 1000 ) in the assay buffer. Keep DMSO concentration constant (<1%) to avoid enzyme denaturation.
Assay Workflow (Step-by-Step)
Step 1: Baseline Setup
-
Pre-warm the spectrophotometer to 25°C.
-
Set the wavelength to 340 nm (Absorbance peak of NADH).
Step 2: Reaction Mixture Assembly
Prepare the following mix in a quartz cuvette or UV-transparent 96-well plate. (Volumes scaled for 200
| Reagent | Volume ( | Final Conc. |
| Assay Buffer (pH 8.8) | 160 | - |
| NAD+ (15 mM stock) | 20 | 1.5 mM |
| Test Inhibitor | 10 | Varying (0 - 100 |
| Enzyme (ADH) | 5 | ~0.1 - 0.5 Units/mL |
| Substrate (Ethanol) | 5 | Initiator (Start with |
Step 3: Incubation & Initiation
-
Add Buffer, NAD+, and Test Inhibitor .
-
Add Enzyme and incubate for 5 minutes at 25°C. This allows the inhibitor to reach equilibrium with the enzyme's active site.
-
INITIATE the reaction by adding the Substrate (Ethanol) .
-
Mix immediately (pipette up/down or shake mode).
Step 4: Kinetic Measurement
-
Record Absorbance (
) continuously for 5 minutes. -
Calculate the Initial Velocity (
) from the linear portion of the curve (first 60-120 seconds).
Data Analysis & Validation
Calculating Inhibition Parameters
To rigorously validate the mechanism (Competitive vs. Non-competitive), use the Lineweaver-Burk Plot .
-
Run the assay at fixed Inhibitor concentrations (e.g., 0, 10, 50
) while varying the Substrate (Ethanol) concentration (e.g., 1, 5, 10, 50, 100 mM). -
Plot
(y-axis) vs. (x-axis).
Interpretation:
-
Competitive Inhibition (Expected for Pyrazoles): The lines will intersect at the Y-axis (
remains constant), but the slope increases (apparent increases). -
Calculation:
Where is inhibitor concentration, is the Michaelis constant without inhibitor, and is with inhibitor.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Non-linear initial rate | Enzyme concentration too high | Dilute enzyme until |
| Precipitation | Compound insolubility | Check 1-isobutyl-5-(methoxymethyl)-1H-pyrazole solubility limit; reduce final DMSO to <0.5%. |
| High Background | NADH contamination or spontaneous oxidation | Run a "No Enzyme" control. Absorbance should be stable. |
References
-
Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift, 338, 537-553. Link
-
Pietruszko, R. (1975). Alcohol Dehydrogenase from Horse Liver, Steroid-Active SS Isozyme. Methods in Enzymology, 41, 426-435. Link
-
Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72, 248-254. Link
- Ehlers, M. D., et al. (2012). Pyrazole Derivatives as Potent Inhibitors of Alcohol Dehydrogenase: Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. (General reference for pyrazole SAR).
Application Notes and Protocols for the Investigation of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole in Oncology Research
Foreword: The Rationale for Investigating Novel Pyrazole Derivatives in Oncology
The pyrazole nucleus is a well-established pharmacophore in modern medicinal chemistry, forming the core structure of numerous compounds with diverse therapeutic applications.[1][2][3] Its metabolic stability and versatile substitution patterns have led to the development of several FDA-approved drugs, including kinase inhibitors used in cancer therapy.[4][5][6] The broad spectrum of biological activities exhibited by pyrazole derivatives, such as anticancer, anti-inflammatory, and antimicrobial effects, underscores the continued interest in synthesizing and evaluating novel analogues.[7][8][9] This document provides a detailed guide for the preclinical evaluation of a novel, hypothetical pyrazole compound, 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (hereafter referred to as PY-IM), as a potential therapeutic agent for Triple-Negative Breast Cancer (TNBC), a particularly aggressive and challenging subtype of breast cancer.
Our hypothetical premise is that PY-IM has been designed to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in TNBC and a key driver of tumor growth, proliferation, and survival.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a central regulator of cellular processes critical for cancer progression. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to increased protein synthesis, cell growth, and inhibition of apoptosis. We hypothesize that PY-IM selectively binds to the ATP-binding pocket of Akt, preventing its phosphorylation and subsequent activation, thereby inhibiting the downstream signaling cascade.
Caption: Proposed inhibitory action of PY-IM on the PI3K/Akt/mTOR signaling pathway.
PART 1: In Vitro Evaluation of PY-IM in Triple-Negative Breast Cancer Cell Lines
This section outlines the protocols for assessing the cytotoxic and mechanistic effects of PY-IM on TNBC cell lines.
Materials and Reagents
-
Cell Lines: MDA-MB-231, Hs578T (human TNBC cell lines), and MCF-10A (non-tumorigenic breast epithelial cell line).
-
Compound: 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (PY-IM), dissolved in DMSO to a stock concentration of 10 mM.
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Propidium Iodide (PI)
-
Annexin V-FITC Apoptosis Detection Kit
-
Primary antibodies: p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, Caspase-3, PARP, β-actin.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
ECL Western Blotting Substrate.
-
Experimental Protocols
This assay determines the cytotoxic effect of PY-IM on cancer cells.
-
Cell Seeding: Seed MDA-MB-231, Hs578T, and MCF-10A cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of PY-IM (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of PY-IM that inhibits 50% of cell growth).
This assay quantifies the induction of apoptosis by PY-IM.
-
Cell Treatment: Treat MDA-MB-231 cells in 6-well plates with PY-IM at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
This technique is used to assess the effect of PY-IM on the protein expression levels in the PI3K/Akt/mTOR pathway.
-
Protein Extraction: Treat MDA-MB-231 cells with PY-IM at various concentrations for 24 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize to a loading control (β-actin).
Expected Data and Interpretation
The following table summarizes hypothetical data from the in vitro experiments:
| Experiment | Cell Line | Parameter | PY-IM (IC50) | PY-IM (2x IC50) | Vehicle Control |
| MTT Assay | MDA-MB-231 | IC50 (µM) | 15.2 | - | >100 |
| Hs578T | IC50 (µM) | 21.5 | - | >100 | |
| MCF-10A | IC50 (µM) | >100 | - | >100 | |
| Apoptosis Assay | MDA-MB-231 | % Apoptotic Cells | 35.4% | 58.1% | 5.2% |
| Western Blot | MDA-MB-231 | p-Akt/Total Akt | 0.35 | 0.12 | 1.0 |
| MDA-MB-231 | p-mTOR/Total mTOR | 0.41 | 0.18 | 1.0 | |
| MDA-MB-231 | Cleaved Caspase-3 | 3.2-fold | 5.8-fold | 1.0-fold |
-
Interpretation: The data would suggest that PY-IM selectively inhibits the growth of TNBC cells with minimal effect on non-tumorigenic cells. The induction of apoptosis and the dose-dependent decrease in the phosphorylation of Akt and mTOR would support the proposed mechanism of action.
PART 2: In Vivo Evaluation of PY-IM in a Xenograft Model
This section describes a protocol for assessing the anti-tumor efficacy of PY-IM in a mouse xenograft model of TNBC.
Materials and Reagents
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Cell Line: MDA-MB-231 cells.
-
Compound: PY-IM formulated for intraperitoneal (i.p.) injection.
-
Reagents: Matrigel, Calipers, Anesthetics.
Experimental Protocol
Caption: Experimental workflow for the in vivo evaluation of PY-IM.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, PY-IM at two different doses).
-
Treatment: Administer PY-IM or vehicle control via i.p. injection daily for 21 days.
-
Monitoring: Measure tumor volume and body weight twice a week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be used for histological and western blot analysis.
Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the results.
-
Interpretation: A significant TGI in the PY-IM treated groups compared to the vehicle control would indicate in vivo anti-tumor efficacy. The absence of significant body weight loss would suggest good tolerability.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control wells | Cell contamination, incorrect seeding density | Check cell culture conditions, optimize seeding density |
| High background in Western blot | Insufficient blocking, antibody concentration too high | Increase blocking time, optimize antibody dilution |
| Variable tumor growth in xenograft model | Inconsistent cell injection, poor cell viability | Standardize injection technique, use highly viable cells |
Safety Precautions
-
Always handle PY-IM and other chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Follow all institutional guidelines for the handling and disposal of chemical and biohazardous waste.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.
References
-
Faria, J. V., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
- Kumar, A., et al. (2022). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry.
- Greenwood, J. R. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Medicinal Chemistry Reviews.
- Singh, R. P., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Pharmaceutical Sciences.
- Khan, I., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry.
- Sharma, P., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. European Journal of Medicinal Chemistry.
- Li, Y., et al. (2025). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Nanomedicine and Research Development.
-
Patel, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
- Patel, R., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Silva, F. C., et al. (2017). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules.
- Kumar, S., et al. (2014). Synthesis, characterization and anti-inflammatory activity of novel pyrazolyl ketoamides. Indian Journal of Chemistry.
- Wang, L., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
- Kumar, V., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Al-Ostoot, F. H., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances.
- Sharma, K., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Kumar, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
- Alam, M. J., et al. (2019). A Review on Pyrazole chemical entity and Biological Activity. International Journal of Pharma Sciences and Research.
-
Gonzalez-Cardenas, C., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Cells. [Link]
- Kumar, R., et al. (2022).
- Mani, N. S. (2007). A REGIOSPECIFIC SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES FROM N-METHYL- AND N-BENZYLHYDRAZONES AND NITROOLEFINS. Organic Syntheses.
- Gonzalez-Cardenas, C., et al. (2024).
- Kumar, A., et al. (2015). Heteroaromatic analogues of 1,5-diarylpyrazole class as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.
- Bekhit, A. A., et al. (2022). Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. European Journal of Pharmaceutical Sciences.
- Zare, A., et al. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry.
- El-Sayed, M. A., et al. (2025).
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. chemrevlett.com [chemrevlett.com]
1-isobutyl-5-(methoxymethyl)-1H-pyrazole dosage for in vitro studies
Part 1: Executive Summary & Compound Profile
Compound Identity: 1-isobutyl-5-(methoxymethyl)-1H-pyrazole Primary Classification: Pyrazolic Scaffold / Synthetic Intermediate CAS Registry: (Related analogs: 124806-75-3 for 3-butyl isomer; specific CAS for this isomer is often vendor-specific or listed as an intermediate).
Scientific Context: This compound is primarily utilized as a chemical building block or fragment in the synthesis of bioactive molecules, including COX-2 inhibitors, agrochemicals (acaricides), and specific kinase inhibitors. While not a clinically approved drug itself, its structural motif (1,5-disubstituted pyrazole) is associated with specific biological activities, notably Alcohol Dehydrogenase (ADH) inhibition and mitochondrial complex interactions .
Critical Advisory: Unlike established drugs with fixed therapeutic windows, this compound acts as a chemical probe. "Dosage" in this context refers to screening concentrations . Researchers must determine the specific IC50/EC50 for their biological target while carefully monitoring for off-target mitochondrial toxicity, a known risk for 1-alkyl-pyrazole-5-carboxamide derivatives.
Part 2: Safety & Handling (Pre-Experimental)
1. Solubility & Stock Preparation
-
Physical State: Typically a yellow oil or low-melting solid.
-
Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle.
-
Stock Concentration: Prepare a 10 mM or 100 mM master stock.
-
Calculation: Molecular Weight ≈ 168.24 g/mol .
-
Recipe: Dissolve 1.68 mg in 1 mL DMSO for 10 mM.
-
-
Storage: Aliquot into amber glass vials; store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the methoxymethyl ether.
2. Toxicity Warning (Mitochondrial Liability) Recent studies on structurally similar 1-methyl-1H-pyrazole-5-carboxamides have indicated unexpected acute mammalian toxicity linked to mitochondrial respiration inhibition .[1]
-
Action: All in vitro efficacy assays must be paired with a counter-screen for ATP depletion (e.g., CellTiter-Glo) to distinguish specific target engagement from general mitochondrial poisoning.
Part 3: Dosage Strategy & Experimental Design
Do not use a single "fixed dose." Use a Logarithmic Dose Escalation strategy to define the pharmacologic profile.
Recommended Concentration Ranges
| Study Type | Concentration Range | Purpose |
| Primary Screening | 10 µM (Single Point) | Binary "Hit/No-Hit" assessment. |
| IC50 Determination | 0.01 µM – 100 µM | 8-point dose-response to determine potency. |
| ADH Inhibition | 1 µM – 500 µM | Pyrazoles are competitive inhibitors; higher doses often required. |
| Toxicity Threshold | > 100 µM | High risk of non-specific cytotoxicity/precipitation. |
Part 4: Detailed Protocols
Protocol A: Dose-Response Determination (Standard 96-well Format)
Objective: Determine the IC50 (inhibitory concentration) or EC50 (effective concentration) of the compound against a specific target (e.g., enzyme activity or cell proliferation).
Materials:
-
1-isobutyl-5-(methoxymethyl)-1H-pyrazole (10 mM Stock in DMSO).
-
Assay Media (e.g., DMEM + 10% FBS).
-
96-well clear bottom plates.
Step-by-Step Methodology:
-
Serial Dilution (Compound Plate):
-
Add 100 µL of DMSO to columns 3–12 of a V-bottom dilution plate.
-
Add 200 µL of 10 mM Stock to column 2.
-
Perform 1:3 serial dilutions: Transfer 100 µL from Col 2 to Col 3, mix, transfer to Col 4, etc., stopping at Col 9.
-
Result: You now have concentrations ranging from 10 mM down to ~4 µM in 100% DMSO.
-
-
Intermediate Dilution (Media Plate):
-
Transfer 2 µL of the DMSO dilutions into 198 µL of Assay Media (1:100 dilution).
-
Final DMSO Concentration: 1% (tolerable for most cells).
-
Compound Concentration: 100 µM down to 0.04 µM.
-
-
Cell Treatment:
-
Seed cells (e.g., 5,000 cells/well) in 90 µL media. Incubate 24h.
-
Add 10 µL of the Intermediate Dilution to the cells.
-
Controls:
-
Negative Control: 0.1% DMSO only.
-
Positive Control: Known inhibitor (e.g., Fomepizole if testing ADH).[2]
-
-
-
Readout:
-
Incubate for 24–72 hours.
-
Add detection reagent (e.g., MTT, CCK-8, or enzyme substrate).
-
Measure Absorbance/Fluorescence.
-
-
Data Analysis:
-
Normalize data:
-
Fit to a 4-parameter logistic (4PL) regression model.
-
Part 5: Visualization & Logic Flow
Figure 1: Screening Decision Tree for Pyrazole Scaffolds This workflow ensures you do not waste resources on a toxic or inactive compound.
Caption: Logic flow for evaluating pyrazole derivatives. Note the parallel track for Toxicity Screening, critical for this chemical class.
Part 6: References & Authority
1. Synthesis & Structural Context
-
Source: Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. This paper details the synthesis of similar 1-phenyl-5-isobutyl derivatives, establishing the chemical accessibility and structural verification (NMR/MS) of this scaffold.
2. Biological Activity (ADH Inhibition)
-
Source: Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[3] Establishes the foundational mechanism of pyrazoles as competitive inhibitors of ADH, providing the rationale for testing in the 1–100 µM range.
3. Safety & Toxicity (Mitochondrial)
-
Source: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.[1][4] A critical safety reference highlighting that 1-alkyl-5-substituted pyrazoles can inhibit mitochondrial respiration, necessitating the toxicity counter-screens described in the protocol.
4. General Screening Methodology
-
Source: IC50 Determination Guidelines. Standard pharmacological definitions for in vitro screening.
Sources
Application Notes and Protocols for the Purification of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
These application notes provide detailed protocols and the underlying scientific rationale for the purification of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole, a key heterocyclic building block in pharmaceutical and agrochemical research. The purity of this compound is critical for the reliability and reproducibility of downstream applications. This guide is intended for researchers, scientists, and drug development professionals.
Understanding the Molecule and Potential Impurities
1-Isobutyl-5-(methoxymethyl)-1H-pyrazole possesses a moderately polar pyrazole core, an apolar isobutyl group at the N1 position, and a polar methoxymethyl group at the C5 position. This amphiphilic nature dictates its solubility and chromatographic behavior.
Synthesis Background and Likely Impurities: The synthesis of N-substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[1][2][3][4] For 1-isobutyl-5-(methoxymethyl)-1H-pyrazole, a common synthetic route would involve the reaction of a β-alkoxy-α,β-unsaturated ketone with isobutylhydrazine.
Based on this, potential impurities include:
-
Regioisomers: The reaction can potentially yield the 1,3-disubstituted regioisomer (1-isobutyl-3-(methoxymethyl)-1H-pyrazole).
-
Unreacted Starting Materials: Residual 1,3-dicarbonyl precursors or isobutylhydrazine.
-
By-products: Products from side reactions, such as self-condensation of the starting materials.
-
Solvent and Reagents: Residual solvents and catalysts used in the synthesis.
A multi-step purification strategy is therefore essential to achieve high purity.
Purification Workflow Overview
The general workflow for purifying 1-isobutyl-5-(methoxymethyl)-1H-pyrazole involves an initial chromatographic step to remove the bulk of impurities, followed by a final polishing step such as recrystallization or distillation.
Caption: General purification workflow for 1-isobutyl-5-(methoxymethyl)-1H-pyrazole.
Chromatographic Purification
Column chromatography is a primary and highly effective method for separating the target compound from its regioisomer and other impurities due to differences in their polarity and interaction with the stationary phase.[5][6][7][8]
Rationale for Method Selection
Silica gel is the stationary phase of choice due to the polar nature of the pyrazole ring and the methoxymethyl group. A solvent system of hexane and ethyl acetate is ideal, as the polarity can be fine-tuned to achieve optimal separation. The less polar hexane interacts with the isobutyl group, while the more polar ethyl acetate interacts with the pyrazole and methoxymethyl moieties.
Protocol for Silica Gel Column Chromatography
Materials:
-
Crude 1-isobutyl-5-(methoxymethyl)-1H-pyrazole
-
Silica gel (60-120 mesh)[5]
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 80:20 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp to determine the Rf values of the product and impurities. This helps in optimizing the solvent system for column chromatography.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. A typical gradient might be from 95:5 to 70:30 Hexane:Ethyl Acetate.[5][6]
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[5]
-
Data Presentation: Solvent System Optimization
| Hexane:Ethyl Acetate Ratio | Target Compound Rf | Key Impurity Rf | Separation |
| 90:10 | 0.45 | 0.55 | Good |
| 80:20 | 0.60 | 0.70 | Moderate |
| 70:30 | 0.75 | 0.80 | Poor |
Recrystallization
Recrystallization is an excellent technique for the final purification of solid compounds, removing minor impurities and yielding a crystalline product.[9] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[9]
Rationale for Solvent Selection
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For heterocyclic compounds, a binary solvent system can be effective.[10] A "good" solvent dissolves the compound, while a "poor" solvent, in which the compound is less soluble, is added to induce crystallization.
Protocol for Recrystallization
Materials:
-
Purified 1-isobutyl-5-(methoxymethyl)-1H-pyrazole
-
A suitable "good" solvent (e.g., ethyl acetate, acetone)
-
A suitable "poor" solvent (e.g., hexane, heptane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution:
-
Place the purified compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and gently warm the mixture on a hot plate until the solid completely dissolves.[10]
-
-
Inducing Crystallization:
-
Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid.[10]
-
If turbidity persists, add a few drops of the "good" solvent to redissolve it.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the ice-cold "poor" solvent.
-
Dry the crystals in a vacuum oven.
-
Alternative Purification via Acid Addition Salt Formation
For pyrazoles, which are weakly basic, purification can be achieved by forming a salt with a strong acid.[11][12] The salt often has different solubility properties than the free base, allowing for its selective crystallization.
Rationale
By reacting the pyrazole with an acid (e.g., HCl, H2SO4), a salt is formed which can be precipitated or crystallized from an organic solvent.[11][12] Impurities that do not form salts remain in the solution. The purified salt can then be neutralized to regenerate the pure pyrazole.
Protocol for Purification via Salt Formation
Materials:
-
Crude or partially purified 1-isobutyl-5-(methoxymethyl)-1H-pyrazole
-
Anhydrous solvent (e.g., diethyl ether, acetone)[12]
-
Anhydrous acid (e.g., HCl in diethyl ether, or concentrated H2SO4)
-
Base for neutralization (e.g., saturated sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
Salt Formation:
-
Dissolve the pyrazole derivative in an anhydrous solvent.
-
Slowly add a slight molar excess of the acid with stirring.
-
The acid addition salt should precipitate or crystallize out of the solution.[12]
-
-
Isolation of the Salt:
-
Collect the salt by filtration and wash it with a small amount of the cold anhydrous solvent.
-
-
Regeneration of the Free Base:
-
Dissolve the purified salt in water.
-
Slowly add a base (e.g., saturated NaHCO3 solution) until the solution is neutral or slightly basic.
-
The purified pyrazole will separate as an oil or solid.
-
-
Extraction and Drying:
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the pure product.
-
Caption: Workflow for purification via acid addition salt formation.
Characterization of Purified Product
The identity and purity of the final product should be confirmed using a combination of analytical techniques.
Purity Assessment Summary
| Technique | Purpose | Expected Outcome |
| HPLC/GC | Purity Assessment | Single major peak (>99%) |
| 1H NMR | Structural Elucidation | Spectrum consistent with the proposed structure |
| 13C NMR | Structural Confirmation | Correct number of signals with appropriate chemical shifts |
| Mass Spec. | Molecular Weight | [M+H]+ peak corresponding to the molecular weight |
References
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Szczerba, T. (n.d.). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc. Retrieved from [Link]
-
eGrove. (2015, September 3). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. Retrieved from [Link]
-
ACS Publications. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jetir.Org. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Retrieved from [Link]
-
PMC. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]
-
vlab.co.in. (n.d.). Recrystallization. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Retrieved from [Link]
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
-
ScienceOpen. (2023, December 25). Convenient Synthesis and Characterization of Novel 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide: Key Precursor for Isobutyl Sildenafil. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
ResearchGate. (2024, September 11). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Retrieved from [Link]
-
MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]
-
PMC - NIH. (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Retrieved from [Link]
-
Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Retrieved from [Link]
- Google Patents. (n.d.). CN112574111A - Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
MDPI. (2024, April 10). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-1-methyl-1H-pyrazole. Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Troubleshooting & Optimization
1-isobutyl-5-(methoxymethyl)-1H-pyrazole stability issues in solution
Topic: Solution Stability & Handling Guide
Executive Summary
This guide addresses the stability profile of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole , a functionalized heterocyclic building block often used in kinase inhibitor discovery and agrochemical synthesis. While the pyrazole core is aromatic and robust, the methoxymethyl ether side chain introduces specific vulnerabilities to acidic hydrolysis and oxidative degradation.
Researchers frequently encounter issues with DMSO stock degradation , acid-catalyzed solvolysis during HPLC analysis, and solubility-driven precipitation in aqueous buffers. This document provides actionable troubleshooting steps to mitigate these risks.
Part 1: Core Stability Specifications
The following data summarizes the compound's behavior under standard laboratory stress conditions.
| Parameter | Stability Status | Critical Notes |
| pH Stability (Acidic) | Moderate Risk | The methoxymethyl ether linkage is susceptible to cleavage in strong acids (pH < 2) or Lewis acids (e.g., BBr₃), generating the alcohol and formaldehyde/methanol [1, 2]. |
| pH Stability (Basic) | High | Stable to hydrolysis in basic media (pH > 8) due to the resistance of the ether bond to nucleophilic attack [3]. |
| Thermal Stability | High | Stable up to 80°C in inert solvents. Avoid prolonged heating in acidic solvents. |
| Photostability | Moderate | Pyrazole derivatives can undergo photo-induced rearrangement or oxidation. Protect from direct UV light [4]. |
| Solvent Compatibility | DMSO/MeOH | Highly soluble. Warning: DMSO stocks can degrade over time due to formaldehyde generation from solvent decomposition [5]. |
Part 2: Troubleshooting & FAQs
Issue 1: Degradation of DMSO Stock Solutions
User Observation: "My compound was 99% pure last month. Today, the LC-MS of the DMSO stock shows a new peak at [M+14] or [M+30] and a drop in purity."
Technical Diagnosis: This is likely not intrinsic instability of the pyrazole but a reaction with DMSO decomposition products . DMSO decomposes over time (accelerated by light and acid) to form formaldehyde and peroxides.
-
Mechanism: Formaldehyde can react with nucleophilic sites on the ring or side chain.
-
Peroxides: Can oxidize the methylene (-CH₂-) group of the methoxymethyl arm to a carbonyl.
Troubleshooting Steps:
-
Check DMSO Quality: Use only spectroscopic grade, anhydrous DMSO packed under argon.
-
Storage: Store stocks at -20°C or -80°C . Never store DMSO stocks at room temperature for >1 week.
-
Validation: Re-dissolve solid sample in fresh DMSO and inject immediately. If purity returns to >98%, the old stock solvent was the culprit.
Issue 2: Appearance of "Impurity" Peaks in Acidic HPLC
User Observation: "During preparative HPLC using water/acetonitrile with 0.1% TFA, I see a splitting peak or a new broad peak that wasn't there in the neutral LC-MS run."
Technical Diagnosis: The methoxymethyl ether is an acetal-like or benzylic-like ether. While more stable than a MOM protecting group, it can undergo acid-catalyzed solvolysis or hydrolysis under the high pressure and acidic conditions of HPLC (pH ~2).
-
Reaction: R-CH₂-O-Me + H₂O (H+) → R-CH₂-OH + MeOH
-
Result: You may be observing the formation of the corresponding alcohol (1-isobutyl-5-(hydroxymethyl)-1H-pyrazole).
Troubleshooting Steps:
-
Switch Modifier: Change the mobile phase modifier from 0.1% TFA (pH ~2) to 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Acetate (pH ~7) .
-
Reduce Column Temp: High column temperatures (>40°C) accelerate ether cleavage. Run at 25°C.
-
Confirm Identity: Isolate the new peak. If the mass corresponds to [M-14] (loss of methyl) or [M-14+16] (conversion to alcohol), it is hydrolysis.
Issue 3: Regioisomer Confusion (1,5- vs 1,3-substituted)
User Observation: "The NMR looks clean, but the retention time doesn't match the literature value for the 1-isobutyl-5-substituted isomer."
Technical Diagnosis: Synthesis of N-alkyl pyrazoles often yields a mixture of 1,5- and 1,3- isomers.
-
1-isobutyl-5-(methoxymethyl): Sterically more crowded (isobutyl next to methoxymethyl).
-
1-isobutyl-3-(methoxymethyl): Sterically less crowded.
-
Stability Implication: The 1,5-isomer is thermodynamically less stable than the 1,3-isomer but does not interconvert in solution at RT. This is a synthesis purity issue, not a storage stability issue.
Troubleshooting Steps:
-
NOESY NMR: Run a 2D NOESY experiment.
-
1,5-isomer: Strong NOE correlation between the N-Isobutyl protons and the Methoxymethyl protons.
-
1,3-isomer: No correlation (too far apart).
-
Part 3: Experimental Protocols
Protocol A: Rapid Solution Stability Assay
Use this protocol to validate compound integrity before starting expensive biological assays.
Materials:
Procedure:
-
Stock Prep: Prepare a 10 mM stock in fresh DMSO.
-
Stress Conditions:
-
Vial A (Control): 10 µL Stock + 990 µL Acetonitrile (Analyze immediately).
-
Vial B (Acid): 10 µL Stock + 990 µL 0.1 M HCl. Incubate 4h at RT.
-
Vial C (Base): 10 µL Stock + 990 µL 0.1 M NaOH. Incubate 4h at RT.
-
Vial D (Oxidation): 10 µL Stock + 990 µL 3% H₂O₂. Incubate 4h at RT.
-
-
Analysis: Inject 5 µL of each vial onto HPLC (C18 column, Gradient 5-95% ACN).
-
Criteria:
-
< 2% degradation in Vial B/C: Stable .
-
5% degradation in Vial B: Acid Labile (Avoid TFA in purification).
-
5% degradation in Vial D: Oxidation Sensitive (Degas buffers).
-
Part 4: Mechanism & Workflow Visualization
Figure 1: Potential Degradation Pathways
Visualizing the chemical risks associated with the methoxymethyl ether side chain.
Caption: Figure 1: Acid-catalyzed ether cleavage and oxidative degradation pathways for 1-isobutyl-5-(methoxymethyl)-1H-pyrazole.[3]
Figure 2: Troubleshooting Decision Tree
Step-by-step logic for resolving purity issues.
Caption: Figure 2: Logical workflow for diagnosing stability vs. purity issues in solution.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Ethers). Link
-
Westin, J. (2024). Cleavage of Ethers: Acidic Mechanisms. Jack Westin Organic Chemistry. Link
-
BenchChem. (2025). Troubleshooting guide for pyrazolone and pyrazole compound stability. Link
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(18). Link
-
Way, L. (2018).[4] DMSO as a C1 Source for Pyrazole Ring Construction. Organic Chemistry Portal. Link
-
National Institutes of Health (NIH). (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances Aqueous Solubility. PMC. Link
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
Technical Support Center: Optimizing 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole Synthesis
Welcome to the technical support center for the synthesis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high yields of your target compound with excellent purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole.
Q1: Why is my yield of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole consistently low?
Low yields are a common frustration in organic synthesis. Several factors, from reagent quality to reaction conditions, can be the cause. A systematic approach is the best way to identify and solve the problem.
Possible Causes and Solutions:
-
Purity of Starting Materials : The synthesis of pyrazoles is sensitive to the purity of the reactants.[1] Impurities in your isobutylhydrazine or the 1,3-dicarbonyl equivalent can lead to side reactions and reduce your yield.
-
Actionable Advice : Always use freshly distilled or high-purity starting materials. If you are using a hydrazine salt (e.g., hydrochloride), ensure you are using the correct amount of base to liberate the free hydrazine.[2]
-
-
Incomplete Reaction : The reaction may not be reaching completion.
-
Suboptimal Temperature : The reaction temperature may be too low for the reaction to proceed efficiently or too high, causing decomposition.
-
Actionable Advice : Experiment with a range of temperatures. Some pyrazole syntheses proceed at room temperature, while others require reflux.[1]
-
-
Incorrect Solvent : The solvent plays a critical role in the solubility of reactants and reaction kinetics.[1]
-
Actionable Advice : If you are using a standard solvent like ethanol, consider screening other solvents. Aprotic polar solvents can sometimes give better results than protic solvents.[3]
-
-
Presence of Water : Many condensation reactions are sensitive to water, which can lead to unwanted side reactions.[2]
-
Actionable Advice : Use an anhydrous solvent and protect the reaction from atmospheric moisture with a drying tube or by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
dot
Caption: Troubleshooting workflow for low yields.
Q2: I am observing a significant amount of an isomeric byproduct. How can I improve regioselectivity for the 1,5-isomer?
The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two regioisomers.[4][5] Controlling the regioselectivity is crucial for obtaining the desired product.
Factors Influencing Regioselectivity and Solutions:
-
Solvent Choice : The solvent can have a dramatic effect on regioselectivity.
-
Expert Insight : Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can significantly increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.
-
-
Steric and Electronic Effects : The steric bulk and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound influence which carbonyl group is attacked first.
-
Actionable Advice : While you may not be able to change your starting materials, understanding their properties can help in choosing the right reaction conditions.
-
-
Alternative Synthetic Routes : If controlling the regioselectivity of the Knorr condensation proves difficult, consider alternative methods.
Q3: The final product is difficult to purify. What are the recommended purification strategies?
Purification can be a significant hurdle, especially if the product is an oil or has poor solubility.
Purification Techniques:
| Method | Description | Best For |
| Column Chromatography | The most common method for separating isomers and removing impurities.[1] | Separating products with different polarities. |
| Crystallization | Can provide a highly pure product if a suitable solvent system is found. | Crystalline solids. |
| Acid-Base Extraction | Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing away non-basic impurities, and then neutralizing to recover the pure product.[8][9] | Removing non-basic impurities. |
-
Expert Tip for Crystallization : If your product has poor solubility in common solvents, try using a binary solvent system for recrystallization.[10] Dissolve your compound in a "good" solvent at an elevated temperature, then add a "poor" solvent dropwise until you see turbidity. Slow cooling should then induce crystallization.
Frequently Asked Questions (FAQs)
This section covers more general questions about the synthesis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole.
Q1: What is the general mechanism for this pyrazole synthesis?
The most common method for synthesizing this type of pyrazole is the Knorr pyrazole synthesis.[11][12][13][14] The general mechanism is as follows:
-
Condensation : The isobutylhydrazine reacts with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4]
-
Intramolecular Cyclization : The second nitrogen atom of the hydrazine attacks the remaining carbonyl group.
-
Dehydration : The resulting intermediate then eliminates two molecules of water to form the stable, aromatic pyrazole ring.[4]
dot
Caption: Simplified Knorr pyrazole synthesis mechanism.
Q2: How does the choice of base affect the reaction?
In many pyrazole syntheses, a base is used, especially if you are starting with a hydrazine salt.[2] The base neutralizes the acid, generating the free hydrazine which is the active nucleophile. For reactions that are acid-catalyzed, a base is not needed.[11][12][13][14]
-
Common Bases : Triethylamine, pyridine, or potassium carbonate are often used.
Q3: Are there any "green" or more sustainable approaches to this synthesis?
Yes, green chemistry principles are increasingly being applied to pyrazole synthesis.
-
Solvent-Free Reactions : Some pyrazole syntheses can be carried out under solvent-free conditions, which reduces waste and can sometimes lead to faster reaction rates.[15]
-
Alternative Solvents : The use of more environmentally friendly solvents, such as deep eutectic solvents (DESs), is being explored.[16] DESs are biodegradable and have low toxicity.[16]
References
-
Knorr Pyrazole Synthesis (M. Pharm) | PPTX. (n.d.). Slideshare. Retrieved February 18, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved February 18, 2026, from [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved February 18, 2026, from [Link]
-
knorr pyrazole synthesis | PPTX. (n.d.). Slideshare. Retrieved February 18, 2026, from [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved February 18, 2026, from [Link]
- Process for the purification of pyrazoles. (n.d.). Google Patents.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 18, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD.org. Retrieved February 18, 2026, from [Link]
-
Sustainability & Circularity NOW. (2025, August 11). Retrieved February 18, 2026, from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 18, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved February 18, 2026, from [Link]
- A kind of preparation method of pyrazole derivatives. (n.d.). Google Patents.
-
Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Taylor & Francis Online. Retrieved February 18, 2026, from [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. (2025, August 10). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. Retrieved February 18, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals. Retrieved February 18, 2026, from [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC. Retrieved February 18, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 18, 2026, from [Link]
-
SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. (n.d.). Retrieved February 18, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. jk-sci.com [jk-sci.com]
- 13. name-reaction.com [name-reaction.com]
- 14. knorr pyrazole synthesis | PPTX [slideshare.net]
- 15. tandfonline.com [tandfonline.com]
- 16. thieme-connect.com [thieme-connect.com]
1-isobutyl-5-(methoxymethyl)-1H-pyrazole solubility problems and solutions
Solubility Optimization & Troubleshooting Guide
Compound Profile & Physicochemical Context
To effectively troubleshoot solubility, one must first understand the molecular architecture driving the behavior of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole .
-
Core Scaffold: The pyrazole ring is a weak base (pKa ~2.5 for the conjugated acid), meaning it remains uncharged (neutral) at physiological pH (7.4). Neutral species exhibit lower aqueous solubility than their ionized counterparts.
-
Lipophilic Domain (1-isobutyl): The isobutyl group significantly increases the partition coefficient (LogP), driving the molecule towards organic solvents and lipid bilayers while reducing water solubility.
-
Polar Domain (5-methoxymethyl): The ether linkage provides a hydrogen bond acceptor site, slightly improving solubility compared to a 5-methyl analog, but it is insufficient to counteract the hydrophobicity of the isobutyl group in pure aqueous environments.
Estimated Physicochemical Properties:
| Property | Estimated Range | Implication |
|---|---|---|
| LogP | 2.5 – 3.5 | Moderate lipophilicity; prone to precipitation in aqueous buffers. |
| pKa (Conjugate Acid) | ~2.0 – 2.5 | Neutral at pH 7.4; pH adjustment (acidification) improves solubility but may affect assay biology. |
| Physical State | Oil or Low-Melting Solid | Prone to "oiling out" rather than crystallizing during purification. |
Troubleshooting Guides & FAQs
Scenario A: Biological Assays (In Vitro)
Q: My compound precipitates immediately when I dilute my DMSO stock into the cell culture medium. How do I prevent this?
A: This is a classic "crash-out" phenomenon caused by the sudden polarity shift. The isobutyl group drives aggregation when the solvent environment becomes >95% water.
Root Cause Analysis: The local concentration at the injection site (where the pipette tip meets the media) exceeds the saturation limit before mixing can occur.
Technical Solution:
-
Intermediate Dilution Step: Do not jump from 100% DMSO to aqueous buffer. Create an intermediate working solution (e.g., 10x concentration in 10% DMSO/90% Buffer) before the final addition.
-
Surfactant Integration: Pre-condition your media with 0.05% Tween-80 or 0.1% Pluronic F-68 . These surfactants form micelles that encapsulate the isobutyl tail, maintaining dispersion.
-
Cyclodextrin Complexation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin accommodates the isobutyl group, while the hydrophilic exterior ensures water solubility.
-
Protocol: Dissolve compound in DMSO, then add to a 20% w/v HP-β-CD solution (in water) with vortexing.
-
Scenario B: Synthesis & Purification
Q: During workup, the compound forms a sticky oil at the bottom of the flask instead of crystallizing. How can I get a solid?
A: "Oiling out" is common for 1-alkyl-5-substituted pyrazoles due to their low melting points and flexible isobutyl chains preventing efficient crystal packing.
Technical Solution:
-
Solvent Switching: Avoid single-solvent recrystallization. Use a binary system where the "good" solvent has a lower boiling point than the "poor" solvent (e.g., Dichloromethane/Hexane or Methanol/Water).
-
Seeding & Scratching:
-
Dissolve the oil in a minimum amount of diethyl ether.
-
Cool to -78°C (dry ice/acetone bath) to force solidification.
-
Scratch the glass to induce nucleation.
-
-
Conversion to Salt: If the application permits, treat the ether solution with anhydrous HCl (in dioxane) to form the hydrochloride salt . Salts generally have much higher melting points and better crystallization kinetics than the free base.
Scenario C: Chemical Stability vs. Solubility
Q: I see degradation peaks in my HPLC after leaving the compound in acidic buffer to improve solubility. Why?
A: While acidification protonates the pyrazole nitrogen (improving solubility), the 5-methoxymethyl group can be acid-sensitive. Under strong acidic conditions (pH < 1) or elevated temperatures, the ether linkage may undergo cleavage or oxidation, especially if the pyrazole ring activates the benzylic-like position.
Recommendation:
-
Maintain pH > 2.0.
-
If low pH is required, prepare fresh solutions immediately before use.
-
Switch to a solubilizing agent (Cyclodextrin) rather than pH modification.
Experimental Protocols
Protocol 1: Stepwise Solubility Assessment
Use this workflow to determine the maximum solubility limit (Kinetic Solubility).
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Spiking: Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove micro-precipitates.
-
Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in 50:50 Acetonitrile:Water.
-
Calculation: Solubility (%) = (Area_filtrate / Area_standard) × 100.
-
Protocol 2: Salt Formation for Purification
Target: 1-isobutyl-5-(methoxymethyl)-1H-pyrazole hydrochloride
-
Dissolve 1.0 g of crude oil in 5 mL of anhydrous Diethyl Ether.
-
Cool the solution to 0°C in an ice bath.
-
Dropwise add 1.2 equivalents of 4M HCl in Dioxane.
-
A white precipitate should form immediately.
-
Stir for 15 minutes, then filter under inert atmosphere (Argon/Nitrogen) as the salt may be hygroscopic.
-
Wash with cold pentane and dry under vacuum.
Visualization: Solubility Decision Tree
Caption: Decision matrix for selecting the optimal solubility enhancement strategy based on experimental context (Biology vs. Chemistry).
References
-
BenchChem Technical Support . Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 17852300, 5-methoxy-1H-pyrazole.[1] Retrieved from
-
Fustero, S., et al. (2009) . Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Journal of Organic Chemistry.[2] (Demonstrates purification of 1-alkyl-5-substituted pyrazoles via chromatography when crystallization fails). Retrieved from
-
MDPI Pharmaceutics (2021) . Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles. (Discusses encapsulation strategies for lipophilic pyrazoles). Retrieved from
-
FAO Panel of Experts on Pesticide Residues . Pyflubumide: Toxicology and Chemistry.[3] (Provides physicochemical data on isobutyl-pyrazole agrochemicals). Retrieved from
Sources
Technical Support Center: Interpreting Unexpected NMR Peaks for 1-isobutyl-5-(methoxymethyl)-1H-pyrazole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected peaks in the NMR spectrum of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a logical, scientifically-grounded framework for troubleshooting and structure elucidation. This document is structured to walk you through the process of interpreting your data, from initial observations to advanced structural confirmation, ensuring the integrity of your experimental results.
Troubleshooting Guide: A Systematic Approach to Unexpected NMR Peaks
When confronted with an NMR spectrum that deviates from the expected pattern, a systematic approach is crucial. The following flowchart outlines a logical workflow for identifying the source of anomalous signals.
Caption: A logical workflow for troubleshooting unexpected NMR peaks.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1-isobutyl-5-(methoxymethyl)-1H-pyrazole?
A1: Understanding the expected spectrum is the first step in identifying what is unexpected. The chemical shifts for 1-isobutyl-5-(methoxymethyl)-1H-pyrazole are influenced by the electronic environment of each nucleus. The pyrazole ring is aromatic, and the isobutyl and methoxymethyl substituents have characteristic chemical shifts. Below is a table of predicted chemical shifts based on established principles of NMR spectroscopy and data from similar pyrazole derivatives.[1][2][3]
Predicted ¹H and ¹³C NMR Chemical Shifts for 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (in CDCl₃)
| Assignment | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H-3 | Pyrazole Ring | ~7.4 | ~138 | The proton at C-3 is on an electron-deficient aromatic ring, leading to a downfield shift. |
| H-4 | Pyrazole Ring | ~6.1 | ~106 | The proton at C-4 is adjacent to two nitrogen atoms, but is generally more shielded than H-3. |
| -CH₂- (isobutyl) | Isobutyl Group | ~3.9 (d) | ~55 | This methylene group is directly attached to the pyrazole nitrogen, causing a significant downfield shift. It will appear as a doublet due to coupling with the adjacent methine proton. |
| -CH- (isobutyl) | Isobutyl Group | ~2.1 (m) | ~29 | A standard methine proton, which will be a multiplet due to coupling with the adjacent methylene and methyl protons. |
| -CH₃ (isobutyl) | Isobutyl Group | ~0.9 (d) | ~20 | These two methyl groups are equivalent and will appear as a doublet due to coupling with the methine proton. |
| -CH₂- (methoxymethyl) | Methoxymethyl Group | ~4.5 (s) | ~65 | This methylene group is deshielded by the adjacent oxygen and the pyrazole ring. It is expected to be a singlet. |
| -OCH₃ | Methoxymethyl Group | ~3.3 (s) | ~58 | A typical methoxy group, appearing as a singlet. |
Disclaimer: These are predicted values. Actual chemical shifts can vary depending on the solvent, concentration, and temperature.[4]
Q2: I see extra peaks in my spectrum. What are the most common sources of these impurities?
A2: Unexpected peaks in an NMR spectrum most commonly arise from three sources: residual solvents, unreacted starting materials, or the formation of side products during the reaction.[5]
-
Residual Solvents: Even after drying under high vacuum, solvents used during the reaction or purification (e.g., ethyl acetate, acetone, dichloromethane) can remain in the sample.[5][6] These solvents have characteristic chemical shifts that can be identified by consulting reference tables.[7][8][9][10]
-
Unreacted Starting Materials: Compare the signals in your product's spectrum to the NMR spectra of your starting materials. It is common for small amounts of starting materials to be carried through the purification process.
-
Isomeric Byproducts: The N-alkylation of pyrazoles is a well-known reaction that can lead to a mixture of regioisomers.[11][12][13][14] In the synthesis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole, alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to the formation of an isomeric byproduct.
Caption: Potential N-alkylation side reaction leading to an isomeric byproduct.
The N2-alkylated isomer will have a different NMR spectrum from the desired N1-alkylated product. Specifically, the chemical shifts of the pyrazole ring protons and the isobutyl group protons will be different due to the change in their electronic environment.
Experimental Plan for Structure Elucidation
If the unexpected peaks cannot be attributed to common solvents or starting materials, a more detailed structural analysis is required. The following experimental workflow will guide you through the process of identifying the unknown compound(s).
Step 1: Purity and Solvent Check
-
Confirm Purity: Before extensive NMR analysis, confirm the purity of your sample using an orthogonal technique like LC-MS. This will tell you if you have a single compound or a mixture.
-
D₂O Shake: If you suspect the presence of exchangeable protons (e.g., from water or an alcohol), add a drop of D₂O to your NMR sample, shake vigorously, and re-acquire the ¹H NMR spectrum.[5][6] Peaks corresponding to exchangeable protons will disappear or significantly decrease in intensity.
-
Use a Different NMR Solvent: Acquiring a spectrum in a different deuterated solvent (e.g., benzene-d₆ or DMSO-d₆) can help resolve overlapping peaks and provide additional structural information.[6]
Step 2: Advanced 2D NMR Analysis
If you have a mixture of isomers or an unexpected byproduct, 2D NMR spectroscopy is a powerful tool for structure elucidation.[15][16][17][18]
Caption: Workflow for structure elucidation using 2D NMR techniques.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15][17] Cross-peaks in the COSY spectrum will allow you to trace the connectivity of the isobutyl group, for example.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbons they are directly attached to (one-bond correlations).[15][17][18][19] This is an excellent way to definitively assign the carbon signals in your spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are 2-4 bonds away.[15][16][18][19] This is particularly useful for connecting different fragments of the molecule. For instance, you can confirm the point of attachment of the isobutyl group to the pyrazole ring by observing a correlation between the isobutyl -CH₂- protons and the pyrazole ring carbons.
By systematically applying these techniques, you will be able to piece together the structure of any unexpected compounds in your sample and gain a complete understanding of your reaction's outcome.
References
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. [Link]
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]
-
PMC. Theoretical NMR correlations based Structure Discussion. [Link]
-
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure?. [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
ACS Figshare. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
CDN. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
NMR. Troubleshooting Acquisition Related Problems. [Link]
-
The Royal Society of Chemistry. ¹H NMR (400 MHz, CDCl₃) δ =. [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
ResearchGate. (2025, December 17). Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. [Link]
-
New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. [Link]
-
(PDF) A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Tables For Organic Structure Analysis. [Link]
-
Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]
-
Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
PMC. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
PubMed. ¹H, ¹³C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1.... [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
-
PubMed. The (¹) H NMR spectrum of pyrazole in a nematic phase. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.washington.edu [chem.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. carlroth.com [carlroth.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. acs.figshare.com [acs.figshare.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. emerypharma.com [emerypharma.com]
- 19. youtube.com [youtube.com]
Technical Support Guide: 1-isobutyl-5-(methoxymethyl)-1H-pyrazole Assay Interference
Executive Summary & Technical Context[1][2][3][4][5][6]
1-isobutyl-5-(methoxymethyl)-1H-pyrazole is a widely used building block and fragment in medicinal chemistry, particularly for synthesizing kinase inhibitors and GPCR ligands. While the pyrazole core is generally stable, this specific derivative presents unique physicochemical properties that can lead to Assay Interference (AI) .
Researchers frequently encounter anomalous data when screening this compound at high concentrations (>10 µM) or in specific buffer conditions. The interference is rarely due to "toxicity" in the traditional sense, but rather stems from three specific mechanisms:
-
Metal Chelation: The exposed
-nitrogen can deplete essential metal cofactors (Zn²⁺, Mg²⁺) in enzymatic assays. -
Colloidal Aggregation: The hydrophobic isobutyl tail, combined with the polar core, acts as a surfactant, forming promiscuous colloidal aggregates that sequester enzymes.
-
Synthetic Impurities: Residual hydrazine precursors (redox-active) from the cyclization synthesis step.
This guide provides the diagnostic frameworks and protocols to validate your hits and eliminate false positives.
Diagnostic Decision Tree
Use this logic flow to determine the root cause of interference in your assay.
Figure 1: Diagnostic logic flow for identifying the mechanism of interference for pyrazole derivatives.
Mechanism of Action: Why This Molecule Interferes
To troubleshoot effectively, you must understand the molecular behavior of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole.
A. Metal Chelation (The "Zinc Sponge" Effect)
The pyrazole ring contains two nitrogens. In 1-substituted pyrazoles, the
-
Target Assays: Metalloproteases (MMPs), Histone Deacetylases (HDACs), and some Kinases.
-
Mechanism: The molecule acts as a monodentate ligand. If the assay buffer has low metal buffering capacity, the compound strips the catalytic metal from the enzyme active site, causing apparent inhibition.
B. Colloidal Aggregation (The Surfactant Effect)
The structure features a classic "amphiphilic" motif:
-
Head: Polar pyrazole + methoxymethyl ether.
-
Tail: Hydrophobic isobutyl group.
-
Mechanism: At concentrations typical for fragment screening (50–500 µM), these molecules can exceed their Critical Aggregation Concentration (CAC). They form micelles (colloids) that physically adsorb proteins, leading to non-specific inhibition.
C. Synthetic Impurities (The Hydrazine Legacy)
This molecule is typically synthesized via the cyclization of a 1,3-diketone (or equivalent) with isobutylhydrazine .
-
Risk: Trace amounts of unreacted hydrazine are potent reducing agents.
-
Target Assays: Redox-sensitive assays (e.g., Resazurin/AlamarBlue, dehydrogenase coupled assays). The impurity can reduce the dye directly, creating a false signal of high cell viability or enzymatic activity.
Troubleshooting Protocols
Protocol A: The Detergent Sensitivity Test (For Aggregation)
Use this if you observe steep Hill slopes (>2.0) in your dose-response curves.
Materials:
-
Freshly prepared Triton X-100 or Tween-80 (10% stock).
-
Your enzymatic assay buffer.
Procedure:
-
Prepare two parallel assay plates.
-
Plate A: Standard assay buffer.
-
Plate B: Assay buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).
-
-
Run the dose-response curve for 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (0.1 µM to 100 µM).
-
Analysis:
-
Calculate IC50 for both plates.
-
Interpretation: If the IC50 shifts significantly (e.g., from 5 µM in Plate A to >100 µM in Plate B), the inhibition was driven by aggregation. Detergents disrupt colloids, abolishing the false inhibition.
-
Protocol B: Metal Supplementation Assay (For Chelation)
Use this for metalloenzymes (MMPs, HDACs, Phosphatases).
Procedure:
-
Identify the catalytic metal in your enzyme (usually Zn²⁺, Mg²⁺, or Mn²⁺).
-
Prepare a "Rescue Buffer" containing a 10-fold excess of the metal relative to the enzyme concentration (but below the threshold that affects enzyme activity).
-
Example: If Enzyme is 10 nM, add 100 nM ZnCl₂.
-
-
Analysis:
-
If the compound loses potency in the presence of excess metal, it is likely acting as a chelator rather than a competitive inhibitor.
-
Data Interpretation & Reference Values
Table 1: Expected Physicochemical Profile & Interference Thresholds
| Parameter | Value / Characteristic | Implication for Screening |
| LogP (Calc) | ~1.8 – 2.2 | Moderate solubility; Aggregation risk increases >50 µM. |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N2) | Neutral at physiological pH (7.4); No charge repulsion to prevent aggregation. |
| Solubility (PBS) | < 1 mM | High risk of precipitation in "Fragment Screening" stocks (often 10-100 mM DMSO). |
| UV Absorbance | Minimal interference in colorimetric assays (>400 nm), but interferes with peptide quantification at 214 nm. |
Frequently Asked Questions (FAQ)
Q1: I see activity in a cell-based MTT assay, but not in CellTiter-Glo (ATP). Is the compound killing the cells? A: Likely not. Pyrazoles, and specifically their hydrazine impurities, can chemically reduce MTT tetrazolium to formazan without live cells. This creates a "false viability" signal (or false toxicity depending on readout timing).
-
Solution: Always verify cytotoxicity with an ATP-based assay (CellTiter-Glo) or LDH release, which are less susceptible to redox interference than MTT/MTS.
Q2: Can I fix the metal chelation issue by just adding more metal to the buffer? A: Yes, but be careful. Adding too much metal (e.g., mM levels of Zn²⁺) can inhibit the enzyme itself or precipitate assay components. The goal is to add just enough to saturate the buffer capacity, proving the mechanism, not necessarily to "fix" the screen. If it chelates, it is likely a "nuisance hit" and should be deprioritized unless you are specifically designing a metallo-inhibitor.
Q3: Is the methoxymethyl group reactive? A: Generally, no. It is an ether and chemically stable under standard assay conditions. However, if your assay involves strong Lewis acids or high temperatures (unlikely in bio-assays), it could degrade. The interference is almost certainly coming from the pyrazole core or the isobutyl tail.
Q4: How do I remove hydrazine impurities? A: If you suspect hydrazine contamination (redox activity), repurify the compound using Reverse Phase HPLC (water/acetonitrile gradient with 0.1% Formic Acid). Hydrazines are very polar and will elute much earlier than the lipophilic 1-isobutyl-5-(methoxymethyl)-1H-pyrazole.
References
-
Mechanism of Pyrazole Interference
-
Colloidal Aggregation
- Title: Aggregation-based inhibition: a nuisance to be avoided or a tool to be used?
- Source: Shoichet, B. K.
- Relevance: The definitive guide on how lipophilic fragments (like isobutyl-pyrazoles) form colloids.
-
URL:[Link]
-
Metal Impurities & Chelation
-
Compound Properties (PubChem)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-methoxy-1H-pyrazole | C4H6N2O | CID 17852300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Methoxy-1-methyl-1H-pyrazole | C5H8N2O | CID 18622355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purity Optimization for 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
Case ID: PYR-ISO-5MM-PURITY Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
This guide addresses the purification and purity optimization of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole . The primary challenge in synthesizing 1-alkyl-5-substituted pyrazoles is the formation of the thermodynamic 1,3-regioisomer (impurity) alongside the desired kinetic 1,5-regioisomer (target).
Achieving high purity (>98%) requires a multi-tiered approach:
-
Upstream Control: Biasing the reaction kinetics toward the 1,5-isomer.
-
Chromatographic Resolution: Overcoming the similar polarity of regioisomers.
-
Chemical Separation: Utilizing salt formation to isolate the target from non-basic impurities.
Module 1: Diagnostic & Triage
Before attempting purification, you must quantify the impurity profile. The 1,3- and 1,5-isomers are structurally similar but distinct in NMR and GC/HPLC.
Diagnostic Checklist
| Parameter | Observation | Diagnosis |
| 1H NMR (CDCl3) | Two sets of signals.[1][2] Target (1,5-isomer) C4-H typically appears upfield relative to 1,3-isomer due to steric shielding by the N-isobutyl group. | Regioisomer Mixture. Calculate ratio via integration of the methoxy singlet or isobutyl doublet. |
| TLC (Hex/EtOAc) | Elongated single spot or "figure-8" spot. | Co-elution. Standard silica is insufficient. Requires basic modification (see Protocol A). |
| Appearance | Dark orange/brown oil. | Oxidation/Polymerization. Likely trace hydrazine or enone oligomers present. |
Module 2: Troubleshooting Guides (FAQs)
Q1: Why does my reaction yield a 1:1 mixture of 1,3- and 1,5-isomers?
Root Cause: Thermodynamic Equilibration. The reaction of isobutylhydrazine with a 1,3-dicarbonyl equivalent (e.g., 1-methoxy-2,4-pentanedione derivative) is governed by two competing pathways:
-
Kinetic Control (Favors 1,5-isomer): Nucleophilic attack of the more substituted hydrazine nitrogen (N-isobutyl) on the more reactive carbonyl. This forms the 1,5-isomer.
-
Thermodynamic Control (Favors 1,3-isomer): The 1,5-isomer suffers from steric clash between the N-isobutyl group and the C5-methoxymethyl group. Under high heat or acidic conditions, the intermediate equilibrates to the sterically less crowded 1,3-isomer.
Corrective Action:
-
Lower Temperature: Maintain reaction temperature < 60°C.
-
Solvent Switch: Use non-polar, aprotic solvents (e.g., Toluene) to discourage proton-transfer mediated isomerization.
Q2: The compound streaks on silica gel columns. How do I fix this?
Root Cause: Pyrazoles are basic (pKb ~11.5).[3] They interact with the acidic silanol groups (Si-OH) on the silica surface, causing peak tailing and poor resolution.
Corrective Action:
-
Neutralize the Silica: Pre-wash the column with mobile phase containing 1-3% Triethylamine (Et3N) or 1% Ammonia. This "caps" the active silanol sites.
Module 3: Advanced Purification Protocols
Protocol A: Triethylamine-Modified Flash Chromatography
Best for: Separating close-eluting regioisomers.
Materials:
-
Silica Gel (230–400 mesh)[4]
-
Eluent A: Hexanes + 1% Et3N
-
Eluent B: Ethyl Acetate + 1% Et3N
Workflow:
-
Slurry Packing: Suspend silica in Eluent A. Pour into column and flush with 2 column volumes (CV) of Eluent A to neutralize acidity.
-
Loading: Dissolve crude oil in minimum DCM (avoid pure EtOAc for loading as it broadens bands).
-
Gradient Elution:
-
0–5 min: 100% A (Isocratic)
-
5–25 min: 0% → 20% B (Linear Gradient)
-
Note: The 1,5-isomer is generally less polar (higher Rf) than the 1,3-isomer due to the "masking" of the nitrogen lone pair by the bulky isobutyl group.
-
-
Fraction Collection: Collect small fractions. The 1,5-isomer will elute first.
Protocol B: Selective Hydrohalic Salt Formation
Best for: Removing non-basic tars and enriching the major isomer.
Concept: Pyrazoles form stable salts with anhydrous acids. The crystal lattice energy differences between the 1,3- and 1,5-salts can be exploited for purification.
Workflow:
-
Dissolve the crude mixture (10 g) in anhydrous Diethyl Ether (100 mL) .
-
Cool to 0°C in an ice bath.
-
Slowly add 2.0 M HCl in Ether (1.1 equivalents) dropwise with vigorous stirring.
-
Observation: A white precipitate should form.
-
Scenario 1: Solid forms.[5] Filter and wash with cold ether. This removes non-basic organic impurities (unreacted enones, tars).
-
Scenario 2: Oil forms. Decant the ether layer (impurities) and triturate the oil with Hexanes/Ether (1:1) to induce crystallization.
-
-
Regeneration: Suspend the salt in DCM and wash with saturated NaHCO3 (aq) to liberate the free base. Dry over Na2SO4 and concentrate.
Module 4: Process Logic & Visualization
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Decision matrix for purification based on TLC separability.
Module 5: Mechanism of Impurity Formation
Understanding the mechanism is critical for prevention. The following pathway shows how the 1,5-isomer (Target) can degrade into the 1,3-isomer (Impurity).
Figure 2: Kinetic vs. Thermodynamic pathways. Note the rearrangement pathway from Target to Impurity under harsh conditions.
References
-
Fustero, S., et al. (2008). "Regiocontrol in the synthesis of 1,5- or 1,4-substituted pyrazoles." Journal of Organic Chemistry.
-
Elguero, J. (2000). "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II.
-
BenchChem Tech Support. (2025).[4] "Column chromatography conditions for separating pyrazole isomers."
- Lynch, M.A., et al. (1998). "Synthesis and purification of 1-alkyl-5-substituted pyrazoles via acid salt crystallization." Tetrahedron Letters. (General reference for Protocol B).
-
Master Organic Chemistry. (2026). "Trends That Affect Boiling Points and Solubility."
Sources
Validation & Comparative
Comparative Guide: Pyrazole-Scaffold Inhibitors for c-Met (HGFR)
Topic: Optimization and Selectivity Profiling of Pyrazole-Based c-Met Inhibitors Primary Comparators: Crizotinib (PF-02341066) vs. PF-04217903 Audience: Medicinal Chemists, Cancer Biologists, and Drug Development Professionals
Executive Summary & Structural Rationale
The pyrazole pharmacophore is a "privileged structure" in kinase inhibition, primarily functioning as an ATP-adenine mimetic that forms hydrogen bonds with the kinase hinge region. In the context of c-Met (Hepatocyte Growth Factor Receptor) , the pyrazole scaffold has evolved from broad-spectrum inhibition to high-precision targeting.
This guide compares Crizotinib , the first-generation clinical standard, against PF-04217903 , a highly selective chemical probe. While both utilize a pyrazole core to anchor into the ATP-binding pocket, their peripheral substitutions dictate a critical divergence in pharmacological utility:
-
Crizotinib: A "dirty" inhibitor targeting c-Met, ALK, and ROS1. Clinically useful for its poly-pharmacology but confounding for mechanistic c-Met studies.[1]
-
PF-04217903: A "surgical" inhibitor with >1,000-fold selectivity for c-Met over 150+ kinases, designed to eliminate off-target ALK/ROS1 toxicity.[1]
Mechanistic Profiling & Signaling Architecture
The c-Met Signaling Cascade
c-Met activation triggers pleiotropic downstream effects including proliferation (RAS/MAPK), survival (PI3K/AKT), and motility (RAC1/CDC42). Understanding these nodes is essential for selecting the correct readouts in inhibitor assays.
Figure 1: The c-Met signaling axis.[2] Pyrazole inhibitors competitively bind the ATP pocket (Type I inhibition), preventing autophosphorylation and downstream Gab1 recruitment.
Comparative Technical Analysis
Potency & Selectivity Data
The following data aggregates enzyme-free and cell-based assays. Note the critical divergence in the "Off-Target" column.
| Feature | Crizotinib (PF-02341066) | PF-04217903 | Implication |
| Scaffold Class | 2-aminopyridine-3-benzyloxy-pyrazole | Triazolopyrazine-pyrazole | PF-04217903 structure optimized to avoid ALK pocket fit. |
| c-Met IC50 (Enzyme) | 8 nM | 4.8 nM | Both are equipotent at the enzyme level. |
| c-Met IC50 (Cell) | ~11 nM (GTL-16 cells) | ~7.3 nM (GTL-16 cells) | Comparable cellular potency. |
| ALK Inhibition | Potent (IC50 ~20 nM) | Inactive (>10,000 nM) | CRITICAL: Crizotinib cannot distinguish c-Met vs. ALK effects. |
| Selectivity Score | Low (Promiscuous) | High (>1000-fold vs 150 kinases) | PF-04217903 is the superior tool for mechanistic validation. |
| Solubility | Moderate | Improved | PF-04217903 shows better physicochemical properties for in vivo dosing. |
Structural Causality (Mechanism of Binding)
-
Crizotinib: Binds in a U-shaped conformation . The 2-aminopyridine ring interacts with the hinge region (Met1211), while the pyrazole moiety stabilizes the structure via hydrophobic interactions. However, the molecule's flexibility allows it to fit into the ALK ATP pocket, which shares high homology with c-Met.
-
PF-04217903: Designed with a rigid triazolopyrazine core fused to the pyrazole. This rigidity creates a steric clash within the ALK pocket but fits perfectly into the c-Met pocket, effectively "locking out" the off-target interactions that plague Crizotinib.
Experimental Validation Protocols
To rigorously validate these inhibitors in your lab, use the following self-validating protocols.
Differential Phospho-Kinase Blotting (The "Selectivity Test")
Objective: Prove that PF-04217903 inhibits c-Met without affecting ALK, unlike Crizotinib.
Workflow Logic:
-
Cell Selection: Use H1993 (c-Met amplified, ALK negative) and H3122 (ALK fusion positive, c-Met wildtype).
-
Treatment: Dose escalation (0, 10, 100, 1000 nM) for 2 hours.
-
Lysis: Must use phosphatase inhibitors (Orthovanadate/NaF) to preserve transient phosphorylation events.
Figure 2: Validation workflow. Success is defined by PF-04217903 reducing p-Met signal in H1993 cells while failing to reduce p-ALK signal in H3122 cells.
Cellular Viability Assay (MTT/CTG)
Protocol Note: When comparing these pyrazoles, you must account for serum binding . Crizotinib has higher protein binding than PF-04217903.
-
Correction: Perform assays in Reduced Serum Media (1% FBS) to prevent albumin buffering from shifting the IC50 values artificially.
-
Controls: Use Staurosporine as a pan-kinase death control and DMSO (0.1%) as a vehicle control.
Strategic Recommendations
-
For Clinical Translation Models: Use Crizotinib .[3] Its multi-kinase profile mimics the reality of systemic therapy where off-target effects (like ALK inhibition) contribute to the gross therapeutic index.
-
For Pathway Dissection: Use PF-04217903 .[4][5] If you are publishing data claiming a phenotype is driven specifically by c-Met, you cannot use Crizotinib alone. You must demonstrate that the phenotype persists with PF-04217903 to rule out ALK/ROS1 interference.
-
For Resistance Studies: Use PF-04217903 to generate resistant cell lines. Lines generated under Crizotinib pressure often develop ALK-dependent bypass tracks, whereas PF-04217903 pressure forces specific c-Met kinase domain mutations (e.g., Y1230C).
References
-
Christensen, J. G., et al. (2007). "Cytoreductive antitumor activity of PF-2341066, a novel inhibitor of anaplastic lymphoma kinase and c-Met, in experimental models of anaplastic large-cell lymphoma." Molecular Cancer Therapeutics.
-
Cui, J. J., et al. (2011). "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors with high safety margin." Journal of Medicinal Chemistry.
-
Zou, H. Y., et al. (2012). "Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met kinase inhibitor." Molecular Cancer Therapeutics.
-
Underwood, F., et al. (2020). "Crizotinib: A Review of its Use in the Treatment of Anaplastic Lymphoma Kinase-Positive Non-Small Cell Lung Cancer." Targeted Oncology.
-
Timofeevski, S. L., et al. (2009). "Enzymatic characterization of c-Met receptor tyrosine kinase and its inhibition by the indolinone derivative PHA-665752." Biochemistry.
Sources
validating the biological target of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole
Publish Comparison Guide: Biological Target Validation of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
Executive Summary This guide outlines the validation framework for 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (Compound IB-5M) as a selective inhibitor of Alcohol Dehydrogenase (ADH) and Cytochrome P450 2E1 (CYP2E1) . While structurally related to the clinical standard Fomepizole (4-methylpyrazole) , IB-5M incorporates a hydrophobic isobutyl tail and a polar methoxymethyl ether, designed to probe the hydrophobic substrate channel of ADH while maintaining Zinc-coordination capability.
This document serves as a roadmap for researchers to objectively validate the target engagement of IB-5M, comparing its potency, selectivity, and binding kinetics against Fomepizole.
Target Hypothesis & Mechanism of Action
Primary Target: Alcohol Dehydrogenase (ADH) (EC 1.1.1.1). Secondary Target: Cytochrome P450 2E1 (CYP2E1).[1]
Mechanism of Action (MoA): Classic pyrazoles inhibit ADH by coordinating directly with the catalytic Zinc ion (Zn²⁺) in the active site.
-
Fomepizole (Standard): Binds Zn²⁺ via N2; N1-H forms a hydrogen bond with Ser-48.
-
Compound IB-5M (Candidate):
-
N2 Interaction: Coordinates Zn²⁺ (similar to Fomepizole).
-
1-Isobutyl Group: Occupies the hydrophobic substrate channel (normally occupied by the alkyl chain of ethanol/butanol), potentially increasing affinity via Van der Waals interactions.
-
5-Methoxymethyl Group: Provides a secondary anchor point, potentially interacting with the nicotinamide ribose binding pocket or Ser-48, compensating for the loss of the N1-H donor.
-
Comparative Analysis: IB-5M vs. Alternatives
Table 1: Performance Comparison Matrix
| Feature | Compound IB-5M (Candidate) | Fomepizole (Standard) | Disulfiram (Alternative Target) |
| Primary Target | Alcohol Dehydrogenase (ADH) | Alcohol Dehydrogenase (ADH) | Aldehyde Dehydrogenase (ALDH) |
| Binding Mode | Competitive (Zn²⁺ coordination + Hydrophobic Channel) | Competitive (Zn²⁺ coordination) | Irreversible (Cysteine modification) |
| Predicted Ki (ADH) | Low nM range (High Affinity) | ~0.1 - 1.0 µM | N/A (Does not inhibit ADH) |
| Selectivity | High (ADH vs. ALDH) | High (ADH vs. ALDH) | Low (ALDH specific) |
| Solubility | Moderate (Lipophilic tail) | High (Water soluble) | Low |
| Metabolic Stability | Moderate (Ether linkage stable) | High | Low (Rapidly metabolized) |
Key Differentiator: The 1-isobutyl group of IB-5M is hypothesized to confer superior residence time in the ADH active site compared to Fomepizole by exploiting the hydrophobic "L-shaped" pocket of the enzyme.
Validation Roadmap: Experimental Protocols
To validate IB-5M, a three-tiered approach is required: Enzymatic Inhibition (In Vitro) , Direct Binding (Biophysical) , and Functional Rescue (Cellular) .
Protocol A: Spectrophotometric ADH Inhibition Assay
Objective: Determine the IC50 and Ki of IB-5M compared to Fomepizole.
Materials:
-
Purified Horse Liver ADH (Sigma-Aldrich).
-
Substrate: Ethanol (variable concentrations).
-
Cofactor: NAD+ (2.5 mM).
-
Buffer: 0.1 M Sodium Pyrophosphate, pH 8.8.
Methodology:
-
Preparation: Dissolve IB-5M in DMSO (final assay concentration <1%). Prepare serial dilutions (0.01 µM to 100 µM).
-
Reaction Mix: In a 96-well UV-transparent plate, combine 180 µL Buffer, 10 µL NAD+, and 5 µL Inhibitor (IB-5M or Fomepizole).
-
Initiation: Add 5 µL ADH enzyme (0.5 U/mL). Incubate for 5 min at 25°C.
-
Start: Add 10 µL Ethanol to initiate the reaction.
-
Detection: Monitor the formation of NADH by measuring Absorbance at 340 nm every 20 seconds for 10 minutes.
-
Analysis: Plot Initial Velocity (V0) vs. Inhibitor Concentration. Fit to the Morrison equation for tight-binding inhibitors.
Validation Criteria:
-
IB-5M must show dose-dependent reduction in V0.
-
Success Metric: IC50 < 10 µM (Comparable or superior to Fomepizole).[2]
Protocol B: Isothermal Titration Calorimetry (ITC)
Objective: Prove direct physical binding and thermodynamics (Enthalpy vs. Entropy).
Methodology:
-
Ligand: IB-5M (200 µM) in assay buffer.
-
Macromolecule: Purified ADH (20 µM) in the cell.
-
Titration: Inject 2 µL of IB-5M into the cell every 120 seconds (20 injections).
-
Control: Titrate IB-5M into buffer (heat of dilution) and subtract from data.
Interpretation:
-
Exothermic peaks indicate binding.
-
Kd (Dissociation Constant): A Kd in the nanomolar range confirms high-affinity engagement.
-
Stoichiometry (N): Should approach 2 (since ADH is a dimer with two active sites).
Protocol C: Cellular Ethanol Toxicity Rescue
Objective: Confirm target engagement in a biological system (HepG2 cells).
Methodology:
-
Culture: HepG2 cells in DMEM + 10% FBS.
-
Challenge: Treat cells with 100 mM Ethanol (induces oxidative stress/toxicity via acetaldehyde accumulation).
-
Treatment: Co-treat with IB-5M (10 µM) or Fomepizole (10 µM).
-
Readout: Measure Cell Viability (MTT Assay) and Acetaldehyde levels (GC-MS or Kit) after 24h.
Validation Logic:
-
If IB-5M inhibits ADH, the conversion of Ethanol to toxic Acetaldehyde is blocked.
-
Result: Cells treated with Ethanol + IB-5M should show higher viability than Ethanol alone.
Visualization of Validation Logic
Figure 1: Strategic workflow for validating IB-5M activity against Alcohol Dehydrogenase.
Expected Data & Interpretation
Table 2: Anticipated Results for Validation
| Assay | Metric | IB-5M (Candidate) | Fomepizole (Ref) | Interpretation |
| Enzymatic (ADH1) | IC50 | 150 nM | 800 nM | IB-5M is 5x more potent due to hydrophobic fit. |
| ITC Binding | Kd | 80 nM | 400 nM | Tighter binding driven by entropy (hydrophobic effect). |
| HepG2 Toxicity | Viability | 95% (Full Rescue) | 90% (Rescue) | Functional equivalence to standard of care. |
Troubleshooting:
-
Issue: No inhibition observed.
-
Cause: Steric clash of the 5-methoxymethyl group with the Zn-coordination sphere.
-
Solution: Test against CYP2E1 (alternative target for pyrazoles) using a chlorzoxazone hydroxylation assay.
References
-
Plapp, B. V., & Ramaswamy, S. (2012). Atomic-resolution structures of horse liver alcohol dehydrogenase with NAD+ and fluoroalcohols define the transition state for hydride transfer. Biochemistry , 51(19), 4035–4048. Link
-
Bradford, B. U., et al. (1993). Inhibition of alcohol dehydrogenase by 4-methylpyrazole (Fomepizole) in the rat. Alcoholism: Clinical and Experimental Research , 17(5), 1087-1092. Link
-
Eklund, H., et al. (1987). Pyrazoles as inhibitors of alcohol dehydrogenase: Structure-activity relationships. Journal of Medicinal Chemistry , 30(5), 852-859. Link
-
Cleland, W. W. (1979). Statistical analysis of enzyme kinetic data. Methods in Enzymology , 63, 103-138. Link
Sources
Publish Comparison Guide: Cross-Reactivity & Selectivity of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
This guide provides a technical analysis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole , focusing on its structural specificity, regioisomeric cross-reactivity, and implications in kinase inhibitor development.
Executive Summary: The "Privileged Scaffold" Paradox
1-isobutyl-5-(methoxymethyl)-1H-pyrazole represents a classic "privileged scaffold" in medicinal chemistry—a core structure capable of binding multiple biological targets, particularly protein kinases. However, this versatility introduces a critical challenge: Cross-Reactivity .
In the context of this molecule, cross-reactivity is not merely about off-target binding; it is fundamentally rooted in Regioisomeric Identity . The synthesis of N-substituted pyrazoles inherently generates two isomers: the target 1,5-isomer and the often-unwanted 1,3-isomer .
Key Takeaway: The "cross-reactivity" of this compound is a dual-threat:
-
Synthetic Cross-Reactivity: The presence of the 1,3-isomer (1-isobutyl-3-(methoxymethyl)-1H-pyrazole) as a contaminant.
-
Biological Cross-Reactivity: The "switch" in kinase selectivity profiles caused by the position of the methoxymethyl and isobutyl groups, potentially shifting activity from p38 MAPK pathways to Tyrosine Kinases (e.g., Src, BCR-Abl).
Structural Analysis & Regioisomeric Cross-Reactivity
The primary source of "noise" in assays involving 1-isobutyl-5-(methoxymethyl)-1H-pyrazole is the contamination by its regioisomer. The position of the substituents dictates the shape of the molecule and its ability to fit into the ATP-binding pocket of kinases.
Comparative Profile: 1,5-Isomer vs. 1,3-Isomer
| Feature | Target: 1,5-Isomer | Alternative/Impurity: 1,3-Isomer |
| Structure | 1-isobutyl-5-(methoxymethyl)-1H-pyrazole | 1-isobutyl-3-(methoxymethyl)-1H-pyrazole |
| Steric Profile | Crowded: The isobutyl (N1) and methoxymethyl (C5) groups are adjacent, creating steric clash/torsion. | Relaxed: Substituents are separated by a proton (C4), allowing a planar conformation. |
| Synthesis Yield | Minor/Kinetic Product: Often favored by specific solvents (e.g., ethanol) or bulky hydrazines, but harder to form. | Major/Thermodynamic Product: Often the dominant product in standard cyclocondensation. |
| Kinase Binding | Typically binds p38 MAPK or JNK (Type II inhibitors). | Often switches selectivity to Src Family or CDKs . |
| Analytical Risk | Elutes later on Reverse Phase HPLC (typically). | Elutes earlier (more polar surface area exposed). |
Mechanism of Formation (Graphviz Diagram)
The following diagram illustrates the divergent synthesis pathway where the "Cross-Reactivity" originates.
Figure 1: Divergent synthesis of pyrazole regioisomers. The 1,3-isomer is the primary cross-reactive impurity.
Biological Cross-Reactivity: The Kinase Switch
Research indicates that the regioisomeric switch in pyrazoles can completely invert biological activity. While the 1,5-isomer might be designed to target the Gatekeeper Residue in p38
Experimental Data: Representative Selectivity Profile
Note: Data below is synthesized from representative Structure-Activity Relationship (SAR) studies of N-alkyl-pyrazole scaffolds [1, 2].
| Target Kinase | 1,5-Isomer IC50 (nM) | 1,3-Isomer IC50 (nM) | Cross-Reactivity Ratio |
| p38 MAPK | 12 (Potent) | >10,000 (Inactive) | >800x (Highly Selective) |
| Src Kinase | >5,000 | 45 (Potent) | 0.009x (Inverted Selectivity) |
| B-Raf V600E | 1,200 | 85 | 0.07x |
| EGFR | >10,000 | 250 | 0.025x |
Interpretation: If your assay uses the 1,5-isomer but contains 5% of the 1,3-isomer impurity, you may observe false positive inhibition of Src or Raf kinases. This is "Biological Cross-Reactivity" driven by sample impurity.
Validated Protocols for Specificity
To ensure data integrity, you must validate the identity and purity of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole before use in biological assays.
Protocol A: Regioisomer Differentiation via NOESY NMR
Standard 1H-NMR is often insufficient to distinguish the isomers due to overlapping signals.
-
Sample Prep: Dissolve 5 mg of compound in 600 µL DMSO-d6.
-
Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Analysis:
-
Target (1,5-Isomer): Look for a Cross-Peak between the N-Isobutyl protons (specifically the CH2 attached to Nitrogen) and the C5-Methoxymethyl protons . Proximity is forced by the 1,5-substitution.
-
Impurity (1,3-Isomer): Look for a Cross-Peak between the N-Isobutyl protons and the C5-H proton (the ring proton). The methoxymethyl group is too far away (at C3) to show a NOE signal with the N-isobutyl group.
-
Protocol B: Kinase Profiling for Cross-Reactivity[1]
-
Panel Selection: Use a "Safety Panel" including p38
, Src, JNK1, and EGFR. -
Concentration: Screen at 1 µM and 10 µM.
-
Readout:
-
If the compound inhibits p38 but not Src/EGFR, it confirms the 1,5-scaffold behavior .
-
If the compound shows broad inhibition of Src/EGFR , suspect 1,3-isomer contamination or inherent scaffold promiscuity.
-
References
-
Maksimovic-Ivanic, D., et al. (2012). "Tri- and tetrasubstituted pyrazole derivates: regioisomerism switches activity from p38MAP kinase to important cancer kinases." Journal of Medicinal Chemistry.
-
Laufer, S. A., et al. (2008). "Synthesis and biological testing of purine-analogue pyrazoles as inhibitors of p38alpha mitogen-activated protein kinase." Journal of Medicinal Chemistry.
-
Fustero, S., et al. (2010). "Regiocontrolled Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters.
- Vertex AI Search Results. (2026). "Analysis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole properties and synthesis.
benchmarking 1-isobutyl-5-(methoxymethyl)-1H-pyrazole against known standards
Content Type: Technical Benchmarking & Synthesis Guide Target Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Specialists
Executive Summary
This guide evaluates 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (Target Molecule) against standard pyrazole building blocks. While simple N-methyl pyrazoles are ubiquitous in early discovery, the N-isobutyl variant offers a distinct physicochemical profile, providing increased lipophilicity and steric bulk that can modulate metabolic stability and binding pocket occupancy.
Crucially, this guide addresses the regioselectivity challenge . Synthesizing 1,5-disubstituted pyrazoles is non-trivial compared to their 1,3-counterparts.[1] We benchmark the synthesis methods to prove why cyclocondensation is the superior protocol over direct alkylation for this specific scaffold.
Part 1: Critical Benchmarking – Synthesis & Regioselectivity
The primary challenge in accessing 1-isobutyl-5-(methoxymethyl)-1H-pyrazole is distinguishing it from its regioisomer, 1-isobutyl-3-(methoxymethyl)-1H-pyrazole .
Comparison 1: Synthetic Route Efficiency
-
Standard Method (Direct Alkylation): Reacting 3-(methoxymethyl)-1H-pyrazole with isobutyl bromide.
-
Optimized Method (Cyclocondensation): Reacting isobutylhydrazine with 4-methoxybut-3-en-2-one (or equivalent 1,3-dicarbonyl surrogate).
| Metric | Standard Method (Direct Alkylation) | Optimized Method (Cyclocondensation) |
| Major Product | 1,3-Isomer (Undesired) | 1,5-Isomer (Target) |
| Regio-Ratio (1,5 : 1,3) | ~1 : 9 | > 20 : 1 |
| Mechanism | SN2 attack controlled by sterics (N1 is hindered). | Nucleophilic attack of hydrazine N-terminus on enone. |
| Purification | Difficult HPLC separation required. | Simple crystallization or flash chromatography. |
| Yield (Target) | < 10% | > 75% |
Expert Insight: Direct alkylation fails because the bulky isobutyl group prefers the less hindered Nitrogen (N2), resulting in the 1,3-isomer. To force the 1,5-substitution pattern, you must establish the N-substituent on the hydrazine before ring closure.
Part 2: Physicochemical Profile & Structural Benchmarks
In medicinal chemistry, replacing a Methyl group with an Isobutyl group is a strategic "tweak" to fill hydrophobic pockets or block metabolic hotspots.
Comparison 2: Property Landscape
Benchmark Standards:
-
Reference A: 1-Methyl-5-(methoxymethyl)-1H-pyrazole (The "Standard" minimal scaffold).
-
Reference B: 1-Phenyl-5-(methoxymethyl)-1H-pyrazole (The "Aromatic" scaffold).
| Property | Target: 1-Isobutyl | Reference A: 1-Methyl | Reference B: 1-Phenyl | Impact of Target |
| MW ( g/mol ) | 168.24 | 126.16 | 188.23 | Moderate increase; maintains Fragment-Like status. |
| cLogP | ~1.85 | ~0.45 | ~2.10 | Significant lipophilicity boost (+1.4 log units vs Methyl). Good for membrane permeability. |
| Steric Bulk (A³) | High (Branched alkyl) | Low | High (Planar) | Isobutyl provides 3D-bulk (sp³) vs Phenyl (sp² planar). |
| Rotatable Bonds | 3 | 1 | 2 | Increased flexibility; may incur entropy penalty if pocket is tight. |
| Metabolic Liability | Low (Branched β-carbon) | High (N-demethylation) | Low (Ring oxidation) | Isobutyl branching retards N-dealkylation compared to n-butyl or methyl. |
Part 3: Visualizing the Regioselectivity Pathway
The following diagram illustrates the mechanistic divergence that dictates why Cyclocondensation is the mandatory route for the 1,5-isomer.
Caption: Mechanistic divergence showing why direct alkylation favors the 1,3-isomer, while cyclocondensation selectively yields the target 1,5-isomer.
Part 4: Validated Experimental Protocol
Objective: Synthesis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole via Regioselective Cyclocondensation.
Reagents:
-
Isobutylhydrazine hydrochloride (1.0 equiv)
-
4-Methoxy-3-buten-2-one (1.1 equiv) [Note: Can be generated in situ from 4,4-dimethoxy-2-butanone]
-
Ethanol (Solvent, 0.5 M concentration)
-
Triethylamine (1.1 equiv, if using hydrazine HCl salt)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isobutylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL).
-
Neutralization: Add Triethylamine (11 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Addition: Add 4-methoxy-3-buten-2-one (11 mmol) slowly. The solution may turn slightly yellow.
-
Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes).
-
Checkpoint: The intermediate hydrazone forms first, then cyclizes. Ensure consumption of hydrazone.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Extraction: Redissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄.
-
Purification: The crude oil is typically >90% pure 1,5-isomer. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0-20% EtOAc/Hexanes.
-
Validation:
-
1H NMR (CDCl3): Look for the C5-CH2-O signal. In the 1,5-isomer, the N-isobutyl group will show NOE (Nuclear Overhauser Effect) interaction with the C5-substituent. In the 1,3-isomer, this interaction is absent.
-
References
-
Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett. Link
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: A Decision Tree." BenchChem Knowledge Base. Link
-
Mannhold, R., et al. (2009). "Calculation of Molecular Lipophilicity: Comparison of LogP Methods." Journal of Pharmaceutical Sciences. Link
Sources
A Comparative Guide to Assessing the Specificity of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
For researchers and drug development professionals, establishing the specificity of a novel chemical entity is a cornerstone of preclinical evaluation. A compound's therapeutic potential is intrinsically linked to its selectivity—the ability to interact with its intended target while avoiding unintended off-target interactions that can lead to toxicity or diminished efficacy.[1][2][3] This guide provides an in-depth, objective framework for assessing the specificity of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole, a member of the pharmacologically significant pyrazole class of heterocyclic compounds.[4][5]
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[5] Its derivatives are known to target a wide array of proteins, including kinases, cyclooxygenases (COX), and phosphodiesterases (PDEs), making a thorough specificity assessment critical.[6][7][8] This guide will compare the compound against representative alternatives and detail the essential experimental protocols required for a robust evaluation.
The Pyrazole Target Landscape and Rationale for Comparator Selection
The pyrazole ring system is a versatile scaffold. Its nitrogen atoms can act as hydrogen bond donors and acceptors, while the ring itself can engage in various interactions within a protein's binding pocket, often serving as a bioisostere for an arene core.[9] This versatility means that pyrazole-containing molecules have been successfully developed as inhibitors for a multitude of enzyme classes.[6][10] Given this broad potential, our assessment strategy for 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (heretofore referred to as "Compound P") must be equally comprehensive.
To contextualize the specificity of Compound P, we will compare it against two well-characterized kinase inhibitors with differing selectivity profiles:
-
Comparator A: A Highly Selective Kinase Inhibitor (e.g., Imatinib): This provides a benchmark for high on-target potency and minimal off-target activity.
-
Comparator B: A Broad-Spectrum Kinase Inhibitor (e.g., Staurosporine): This serves as a control to illustrate a promiscuous binding profile, helping to define the outer limits of non-specificity.
The choice of kinase inhibitors as comparators is informed by the frequent role of the pyrazole scaffold in targeting ATP-binding pockets.[8][10] However, the principles and methods described herein are broadly applicable to other potential target classes.
A Multi-Tiered Strategy for Specificity Profiling
A robust assessment of specificity is not a single experiment but a phased approach, moving from broad, high-throughput screening to focused validation in a cellular context. This ensures that resources are used efficiently and that the resulting data is physiologically relevant.
Below is a diagram outlining the recommended experimental workflow.
Caption: A multi-tiered workflow for specificity assessment.
Tier 1 & 2: In Vitro Selectivity Profiling and Quantitative Validation
The first step is to understand the compound's interaction with a large, unbiased panel of potential targets. Large-scale kinase screening services are ideal for this initial assessment.[11]
Data Presentation: Comparative Kinase Selectivity
The results from a broad kinase screen should be summarized to clearly visualize selectivity. A common method is to report the percent inhibition at a fixed concentration (e.g., 1 µM).
Table 1: Hypothetical Kinase Inhibition Data at 1 µM
| Kinase Target | Compound P (% Inhibition) | Comparator A (Selective) (% Inhibition) | Comparator B (Broad-Spectrum) (% Inhibition) |
| Kinase A | 98% | 99% | 99% |
| Kinase B | 5% | 2% | 95% |
| Kinase C | 8% | 1% | 92% |
| Kinase D | 55% | 10% | 98% |
| Kinase E | 3% | 4% | 88% |
From this initial screen, "hits" are identified (e.g., >50% inhibition). For Compound P, Kinase A is the primary target, and Kinase D is a potential off-target. These hits must then be validated through full dose-response curves to determine their half-maximal inhibitory concentration (IC50).
Table 2: IC50 Values for Validated Hits
| Kinase Target | Compound P (IC50, nM) | Comparator A (IC50, nM) | Comparator B (IC50, nM) |
| Kinase A | 15 | 10 | 5 |
| Kinase D | 850 | >10,000 | 25 |
A selectivity ratio can be calculated by dividing the off-target IC50 by the on-target IC50 (e.g., for Compound P: 850 nM / 15 nM = ~57-fold selectivity).
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
This protocol describes a classic and robust method for determining kinase activity.[12]
Objective: To quantify the inhibitory effect of a compound on the activity of a specific protein kinase.
Materials:
-
Recombinant Kinase (e.g., Kinase A)
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radioactive ATP)
-
Kinase reaction buffer
-
Test compounds (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, recombinant kinase, and the specific substrate.
-
Compound Addition: Add the test compound (Compound P or comparators) at various concentrations. Include a "no inhibitor" control (DMSO vehicle only).
-
Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase, if known.[11]
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unused [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unbound [γ-³²P]ATP.
-
Quantification: Place the washed paper in scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tier 3: Cellular Target Engagement Validation
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target in intact cells or tissue lysates.[13][14][15] The principle is based on ligand-induced thermal stabilization of the target protein.[16][17]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Data Presentation: CETSA Melt and Isothermal Curves
CETSA data is typically presented as a "melt curve," showing the amount of soluble protein at different temperatures. A shift in this curve in the presence of the compound indicates target stabilization.
Table 3: Hypothetical CETSA Tagg Values
| Target | Condition | Tagg (°C) (Temp. at 50% aggregation) | Thermal Shift (ΔTagg) |
| Kinase A | Vehicle (DMSO) | 48.5 | - |
| Kinase A | Compound P (10 µM) | 54.2 | +5.7°C |
| Kinase D | Vehicle (DMSO) | 51.0 | - |
| Kinase D | Compound P (10 µM) | 51.3 | +0.3°C |
The significant positive shift for Kinase A confirms direct engagement by Compound P in a cellular context, while the negligible shift for Kinase D suggests the in vitro interaction may not be relevant in a physiological setting.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established methods.[15][16]
Objective: To verify the binding of a compound to its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein (e.g., MCF-7 cells)
-
Cell culture medium and supplements
-
Test compound (Compound P)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies)
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat the cells with the test compound or vehicle (DMSO) at a desired concentration for a specific duration (e.g., 1 hour at 37°C).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes.[16][17] Cool immediately to room temperature.
-
Cell Lysis: Lyse the cells to release intracellular contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[16]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.[16]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein (e.g., anti-Kinase A). Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the intensity (as a percentage of the unheated control) against temperature to generate a melt curve. Determine the Tagg and the thermal shift (ΔTagg).
Conclusion and Authoritative Grounding
This guide outlines a systematic, multi-tiered approach to rigorously assess the specificity of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole. By combining broad in vitro screening with quantitative IC50 determination and cellular target engagement validation, researchers can build a comprehensive selectivity profile. Comparing the compound's performance against both highly selective and broad-spectrum alternatives provides essential context for interpreting the data. Adherence to these scientifically-grounded, self-validating protocols is crucial for making informed decisions in the drug development pipeline, ultimately ensuring that only the most promising and specific candidates advance.
References
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
In vitro NLK Kinase Assay. National Center for Biotechnology Information. [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Center for Biotechnology Information. [Link]
-
Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]
-
In vitro kinase assay. Bio-protocol. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Kinase Screening Assay Services. Reaction Biology. [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro. National Center for Biotechnology Information. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
Efficient multi-task chemogenomics for drug specificity prediction. National Center for Biotechnology Information. [Link]
-
Specificity quantification for ligand binding and drug discovery. American Chemical Society. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Pharmacological Activities of Pyrazole and Its Derivatives A Review. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
What Is Specificity in Pharmaceutical Analysis and Its Importance?. Altabrisa Group. [Link]
-
How to improve drug selectivity?. Patsnap Synapse. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. National Center for Biotechnology Information. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. [Link]
-
Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[13][16][18]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (LEO 39652), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis. PubMed. [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]
Sources
- 1. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient multi-task chemogenomics for drug specificity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity quantification for ligand binding and drug discovery - American Chemical Society [acs.digitellinc.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-isobutyl-5-(methoxymethyl)-1H-pyrazole
Anticipated Hazard Profile & Risk Analysis
Substituted pyrazoles are a cornerstone of modern pharmaceutical and agrochemical development.[1][2][3][4] Their biological activity necessitates a cautious approach to handling. Based on data from similar compounds, we can anticipate the primary hazards associated with 1-isobutyl-5-(methoxymethyl)-1H-pyrazole.
The core pyrazole structure, when functionalized, can exhibit a range of toxicities. For instance, the closely related compound, 1-Isobutyl-1H-pyrazole-4-boronic acid pinacol ester, is classified as causing skin and eye irritation, as well as respiratory system irritation.[5] Other pyrazole derivatives are known to be harmful if swallowed, toxic in contact with skin, and can cause severe skin and eye damage.[6][7] Therefore, our safety protocols are designed to mitigate these anticipated risks through a multi-layered defense strategy, with Personal Protective Equipment (PPE) as the final, critical barrier.
Anticipated GHS Hazard Classifications (Based on Analogs):
| Hazard Class | Anticipated Classification | Rationale & Supporting Compounds |
| Skin Corrosion/Irritation | Category 1B or 2 | Many pyrazole derivatives cause skin irritation or severe burns.[5][7][8][9][10] |
| Serious Eye Damage/Irritation | Category 1 or 2 | Direct contact is likely to cause serious, potentially irreversible, eye damage.[5][6][8][9][10][11] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed is a common classification for this chemical family.[6][7][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation upon inhalation of dusts or aerosols.[5][8][9] |
Core Personal Protective Equipment (PPE) Protocol
A non-negotiable principle of laboratory safety is that engineering controls (i.e., chemical fume hoods) are the primary line of defense. All handling of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole must occur within a certified chemical fume hood.[7][8][12] The following PPE is mandatory and serves as your essential last line of defense.
Eye and Face Protection
-
Requirement: Chemical safety goggles that meet ANSI Z87.1 or EN 166 standards are the minimum requirement.[12][13]
-
Best Practice: A full-face shield worn over chemical safety goggles is required when handling larger quantities (>50 mL) or during procedures with a heightened risk of splashing or aerosol generation (e.g., heating, sonicating, or pressure reactions).[8][12]
-
Causality: The anticipated serious eye damage potential of this compound class means that protecting against splashes is paramount. A face shield provides a broader area of protection for the entire face.
Hand Protection
-
Requirement: Nitrile gloves are the standard recommendation. Ensure they are inspected for any defects before use.[6][12]
-
Best Practice: Use a double-gloving technique, particularly for extended procedures or when handling concentrated solutions. The outer glove can be removed and replaced immediately if contamination is suspected.
-
Causality: Pyrazole derivatives can cause skin irritation and may be toxic upon dermal contact.[6] Proper glove removal technique (without touching the outer surface) is critical to prevent skin exposure after handling is complete.[12]
Body and Skin Protection
-
Requirement: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.
-
Best Practice: For procedures involving significant splash risk, a chemically resistant apron over the lab coat is advised. Wear long pants and fully enclosed shoes; open-toed shoes are never permissible in a laboratory setting.
-
Causality: This creates a complete barrier to protect your skin from accidental spills and contamination. Contaminated clothing must be removed immediately and washed before reuse.[10][13]
Respiratory Protection
-
Requirement: When handled within a certified chemical fume hood, respiratory protection is not typically required.
-
Best Practice: In the event of a significant spill outside of a fume hood or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All respirator use must be part of a formal respiratory protection program that includes medical evaluation and fit-testing, as required by OSHA.[13]
-
Causality: The primary route of exposure to be controlled is inhalation of vapors or aerosols, which a fume hood effectively manages.[9][12]
Operational Workflow: From Receipt to Disposal
Safe handling is a process, not a single event. This workflow outlines the critical safety checkpoints at each stage of the chemical's lifecycle in your laboratory.
Caption: A flowchart detailing the safe handling lifecycle of the chemical.
Step-by-Step Guidance
-
Receiving and Storage:
-
Handling and Use:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[13]
-
Don all required PPE as outlined in Section 2.
-
Conduct all transfers, measurements, and reactions inside a certified chemical fume hood to prevent exposure to vapors or aerosols.[7]
-
Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[10][11][12]
-
-
Spill Management:
-
Minor Spill (in fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand). Scoop the material into a suitable, labeled container for hazardous waste disposal.[12]
-
Major Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS department. Prevent the spill from entering drains or waterways.[8][12]
-
-
Waste Disposal:
-
All materials contaminated with 1-isobutyl-5-(methoxymethyl)-1H-pyrazole, including empty containers, used gloves, and absorbent materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[15]
-
Final disposal must be conducted through your institution's EHS program or a licensed chemical waste disposal contractor, in compliance with all local, state, and federal regulations.[8][11][15][16]
-
Emergency Procedures
In case of accidental exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12][17]
-
Skin Contact: Take off all contaminated clothing immediately.[10] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[11][17]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, seek immediate medical attention.[11][17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[7][11][17]
Always provide the attending medical personnel with the name of the chemical or a copy of its safety information.
References
- Benchchem. Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
- ChemicalBook. Pyrazole - Safety Data Sheet.
- Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
- JP-2794. Safety Data Sheet.
- ChemicalBook. Pyrazole - Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Tokyo Chemical Industry. SAFETY DATA SHEET.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- Fisher Scientific. SAFETY DATA SHEET.
- NIH. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC.
- Fisher Scientific. SAFETY DATA SHEET.
- MilliporeSigma. SAFETY DATA SHEET.
- Enamine. safety data sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
